Einecs 256-689-5
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
50655-31-7 |
|---|---|
Molecular Formula |
C8H18N2Na6O11P4 |
Molecular Weight |
580.07 g/mol |
IUPAC Name |
hexasodium;[[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C8H24N2O11P4.6Na/c11-7-22(8-12)3-9(4-23(13,14)15)1-2-10(5-24(16,17)18)6-25(19,20)21;;;;;;/h11-12H,1-8H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21);;;;;;/q;6*+1/p-6 |
InChI Key |
OAOWBBVRGJRMNJ-UHFFFAOYSA-H |
Canonical SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(CO)CO)CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
EINECS 256-689-5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification
The chemical substance associated with EINECS number 256-689-5 is identified as Hexasodium [[--INVALID-LINK----INVALID-LINK--amino]ethylamino]methyl]phosphonate .[1][2] It is registered under the CAS Number 50655-31-7 .[1][2]
Chemical Structure
Physicochemical Properties
A comprehensive set of experimentally determined physicochemical properties for this specific compound is not widely available in public literature. The following table summarizes the available data.
| Property | Value | Source |
| Molecular Formula | C8H24N2O11P4.6Na | [1] |
| Molecular Weight | 580.068984 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Pharmacological and Toxicological Properties
There is a significant lack of publicly available data regarding the pharmacological and toxicological properties of Hexasodium [[--INVALID-LINK----INVALID-LINK--amino]ethylamino]methyl]phosphonate. No specific information on its mechanism of action, LD50, or other safety data was found in the searched resources. For many specialty chemicals of this nature, toxicological information is often not thoroughly investigated or is held as proprietary data.
Signaling Pathways and Experimental Protocols
No specific signaling pathways involving this chemical have been documented in the public domain. Similarly, detailed experimental protocols for the determination of its specific properties are not available. General experimental protocols for determining the properties of phosphonates exist, but their direct application to this compound would require specific adaptation and validation.
Data Retrieval Workflow
The following diagram illustrates the logical workflow of the information retrieval process for EINECS 256-689-5, highlighting the identified information and the existing data gaps.
Summary and Conclusion
The chemical identified by this compound is Hexasodium [[--INVALID-LINK----INVALID-LINK--amino]ethylamino]methyl]phosphonate (CAS: 50655-31-7). While its basic chemical identity, molecular formula, and molecular weight have been established, there is a notable absence of comprehensive data regarding its physicochemical, pharmacological, and toxicological properties in the public domain. Further research and experimental investigation would be necessary to fully characterize this compound for any potential applications in drug development or other scientific research. Researchers are advised to consult specialized chemical databases or contact chemical suppliers for more detailed, and potentially proprietary, information.
References
An In-depth Technical Guide on the Synthesis of the Hexasodium Salt of a Complex Phosphonate: The Case of Ethylenediamine Tetra(methylene phosphonic acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the hexasodium salt of a complex phosphonate (B1237965), focusing on Ethylenediamine (B42938) tetra(methylene phosphonic acid) (EDTMP) as a representative example. EDTMP is a potent chelating agent and the phosphonate analog of EDTA, widely used in various industrial and medical applications, including as a bone-targeting agent in radiopharmaceuticals.[1]
This document details the synthetic methodology, presents relevant quantitative data from related studies, and includes visualizations of the synthetic workflow and the compound's mechanism of action.
General Principles of Phosphonic Acid and Salt Formation
The synthesis of phosphonic acids from their corresponding phosphonates is a crucial first step. Several methods are commonly employed, including:
-
Acidic Hydrolysis: The most general method involves refluxing the phosphonate with a concentrated acid solution, such as hydrochloric acid (HCl), for 1 to 12 hours.[2][3]
-
Catalytic Hydrogenolysis: This method is suitable for dibenzyl phosphonates, where the benzyl (B1604629) groups can be removed by hydrogenolysis using a palladium on charcoal catalyst.[2][3]
-
McKenna's Method: This technique utilizes bromotrimethylsilane (B50905) (BrSiMe₃) for the dealkylation of phosphonates under mild conditions, typically at room temperature in a non-protic solvent.[2][3]
Once the phosphonic acid is obtained, the direct formation of its sodium salt can be achieved by reacting it with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃).[2][3][4] The addition of a 2 N NaOH solution to a silylated phosphonate is one reported method for the direct production of sodium salts of phosphonic acids.[2][3]
Experimental Protocol: Synthesis of Hexasodium Salt of EDTMP
The following protocol for the synthesis of the hexasodium salt of EDTMP is a composite methodology based on principles outlined in the available literature.
2.1. Synthesis of EDTMP Acid
The synthesis of EDTMP is often achieved through a modified Mannich-type reaction.[4][5]
-
Step 1: Phosphorylation. In a suitable reaction vessel, ethylenediamine is reacted with phosphorous acid and formaldehyde (B43269) in the presence of a strong acid catalyst, typically hydrochloric acid. The reaction mixture is heated and refluxed for several hours.
-
Step 2: Precipitation and Purification. Upon cooling, the EDTMP acid precipitates out of the solution. The precipitate is then filtered, washed with deionized water and an organic solvent (e.g., ethanol (B145695) or methanol) to remove unreacted starting materials and byproducts. The purified EDTMP acid is then dried under vacuum.
2.2. Formation of the Hexasodium Salt of EDTMP
-
Step 3: Neutralization. The purified EDTMP acid is suspended in deionized water. A stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, is slowly added to the suspension with vigorous stirring. The amount of base should be calculated to neutralize the six acidic protons of the four phosphonic acid groups and the two ammonium (B1175870) groups. For example, a patent describes the formation of the sodium salt of EDTMP by reacting the amine with a phosphorylation agent to form the salt directly, followed by refluxing.[6]
-
Step 4: Lyophilization. The resulting clear solution of the hexasodium salt of EDTMP is then lyophilized (freeze-dried) to obtain the final product as a stable, water-soluble white powder. For radiopharmaceutical applications, a lyophilized kit of EDTMP and sodium bicarbonate can be prepared.[4]
Quantitative Data
The following table summarizes relevant quantitative data from studies on EDTMP and its complexes. While specific yield and purity data for the hexasodium salt synthesis is not detailed in the provided search results, the data for related compounds and applications offer valuable benchmarks.
| Parameter | Value | Context | Reference |
| Radiolabeling Yield | >99% | Radiolabeling of a lyophilized EDTMP kit with ¹⁷⁷LuCl₃ at room temperature. | [4] |
| Radiochemical Purity | 99.46% (at 30 min) | Purity of ¹⁷⁷Lu-EDTMP complex after preparation. | [4] |
| Radiochemical Purity | 99.00% (at 48 hours) | Stability of the ¹⁷⁷Lu-EDTMP complex over time. | [4] |
| Scale Inhibition | Excellent up to 200 °C | Performance of EDTMP as a scale inhibitor in water treatment. | [1] |
| Corrosion Inhibition | 3–5 times > polyphosphate | Efficacy of EDTMP as a corrosion inhibitor compared to inorganic polyphosphate. | [1] |
Visualizations
4.1. Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a sodium salt of a complex phosphonate.
4.2. Chelation Mechanism
The functionality of complex phosphonates like EDTMP lies in their ability to chelate metal ions. The following diagram illustrates this logical relationship.
Conclusion
The synthesis of the hexasodium salt of complex phosphonates, such as EDTMP, is a multi-step process involving the initial formation of the phosphonic acid followed by neutralization with a sodium base. The resulting salt is a highly effective chelating agent with significant applications in various fields, including medicine and industry. The methodologies described in this guide provide a foundational understanding for researchers and professionals involved in the development and application of these important compounds. Further research and process optimization can lead to improved yields, purity, and novel applications for this class of molecules.
References
- 1. EDTMP - Wikipedia [en.wikipedia.org]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Ready to Use Kit Formulation of EDTMP for the Preparation of 177Lu-EDTMP as a Bone Palliation Radiopharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1091744A - The method for preparing ethylenediamine tetraacetic (methylene phosphonic acid) - Google Patents [patents.google.com]
Physicochemical Characteristics of 2-ethylhexyl 3-mercaptopropionate
An in-depth analysis of the provided EINECS number, 256-689-5, did not yield a corresponding chemical substance in publicly available databases. This suggests a potential typographical error in the identifier. However, a closely related number, EINECS 256-589-1, is registered to the compound 2-ethylhexyl 3-mercaptopropionate (B1240610) .
This technical guide will proceed under the assumption that the intended substance of interest is indeed 2-ethylhexyl 3-mercaptopropionate. Should this be incorrect, please provide the accurate chemical name or a corrected EINECS number.
2-ethylhexyl 3-mercaptopropionate is a chemical compound used in various industrial applications, including as a chain transfer agent in polymerizations. Its physicochemical properties are crucial for understanding its behavior in different chemical processes and for ensuring safe handling and use.
Quantitative Data Summary
A summary of the key physicochemical properties of 2-ethylhexyl 3-mercaptopropionate is presented in the table below. These values have been compiled from various sources and represent typical data.
| Property | Value | Unit |
| Molecular Formula | C₁₁H₂₂O₂S | - |
| Molecular Weight | 218.36 | g/mol |
| Boiling Point | 256 | °C |
| Melting Point | -50 | °C |
| Density | 0.95 | g/cm³ |
| Vapor Pressure | 0.001 | hPa |
| Water Solubility | 0.02 | g/L |
| Log P (octanol/water) | 4.2 | - |
Experimental Protocols
The determination of these physicochemical parameters follows standardized experimental protocols to ensure accuracy and reproducibility.
Boiling Point Determination: The boiling point is typically determined using the OECD Guideline for Testing of Chemicals, TG 103. This method involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. A common apparatus for this is the Siwoloboff method, where a sample is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is recorded as the boiling point.
Melting Point Determination: The melting point is determined according to OECD Guideline 102. This involves heating a small sample of the solid substance and observing the temperature range over which it transitions to a liquid. The capillary tube method is frequently employed, where the sample is placed in a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.
Density Measurement: Density is measured following OECD Guideline 109. A common method is the use of a pycnometer, a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by the volume of the pycnometer.
Vapor Pressure Measurement: Vapor pressure is determined using methods outlined in OECD Guideline 104. The static method involves introducing the substance into a vacuum and measuring the pressure exerted by the vapor at a specific temperature. The dynamic method (or isoteniscope method) involves measuring the temperature at which the vapor pressure of the substance equals a known external pressure.
Water Solubility Determination: Water solubility is measured according to OECD Guideline 105. The flask method is a common technique where an excess of the substance is stirred in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as chromatography.
Log P (octanol/water partition coefficient) Determination: The octanol-water partition coefficient (Log P) is determined using OECD Guideline 107. The shake-flask method is the traditional approach, where the substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in both phases is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Illustrative Diagrams
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for Physicochemical Property Determination.
This guide provides a foundational understanding of the physicochemical characteristics of 2-ethylhexyl 3-mercaptopropionate, along with the standard methods used for their determination. For professionals in research and drug development, this information is essential for material handling, formulation, and safety assessments.
Unraveling the Activity of EINECS 256-689-5: A Technical Overview of a Complex Phosphonate
For Immediate Release
[City, State] – A comprehensive technical guide released today delves into the known characteristics of the chemical substance identified by EINECS number 256-689-5, chemically known as hexasodium [[[2-[--INVALID-LINK--amino]ethyl]imino]bis(methylene)]bis(phosphonate). While specific biological mechanism of action studies for this exact compound are not publicly available, this document provides an in-depth analysis of its chemical identity, known industrial applications, and the general mechanistic trends observed within the broader class of aminophosphonates to which it belongs. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical Identity
The substance registered under EINECS 256-689-5 is a complex organophosphorus compound with the following systematic name:
Hexasodium [[[2-[--INVALID-LINK--amino]ethyl]imino]bis(methylene)]bis(phosphonate)
CAS Number: 50655-31-7
This molecule is characterized by a backbone containing multiple amine and phosphonate (B1237965) groups, which confer significant chelating properties.
Known Industrial Applications
Currently, the primary documented applications for this compound are in industrial settings, where its function is largely attributed to its strong metal ion chelation capabilities.
Table 1: Industrial Applications and Associated Mechanisms
| Application | Primary Mechanism |
| Water Treatment | Sequestration of divalent cations (e.g., Ca²⁺, Mg²⁺) to prevent scale formation. |
| Detergents & Cleaning Agents | Acts as a builder by chelating water hardness ions, improving surfactant efficiency. |
| Textile Industry | Stabilizes bleaching agents by sequestering metal ions that would otherwise catalyze their decomposition. |
Inferred Biological Activity and General Mechanism of Action of Aminophosphonates
While direct experimental evidence for the biological mechanism of action of this compound is lacking in publicly accessible scientific literature, the well-established activities of the broader class of aminophosphonates provide a basis for inferring its potential biological functions.
Aminophosphonates are known to interact with biological systems primarily through two main mechanisms: enzyme inhibition and interference with biomineralization processes .
Enzyme Inhibition
The phosphonate moiety can act as a stable mimic of the tetrahedral transition state of phosphate (B84403) hydrolysis. This allows aminophosphonates to act as competitive inhibitors of various enzymes, particularly those involved in phosphate metabolism.
Diagram 1: General Mechanism of Enzyme Inhibition by Phosphonates
Caption: Phosphonates can act as competitive inhibitors by mimicking the transition state of phosphate substrates.
Interference with Biomineralization
Many nitrogen-containing bisphosphonates are potent inhibitors of bone resorption. They are taken up by osteoclasts, the cells responsible for breaking down bone tissue, and interfere with their function. A key target is the mevalonate (B85504) pathway, which is essential for the production of lipids necessary for osteoclast survival and activity.
Diagram 2: Simplified Mevalonate Pathway and Inhibition by Bisphosphonates
Caption: Nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase, disrupting a key pathway for osteoclast function.
Future Research Directions
The complex structure of hexasodium [[[2-[--INVALID-LINK--amino]ethyl]imino]bis(methylene)]bis(phosphonate) suggests a high potential for biological activity. Further research is warranted to elucidate its specific molecular targets and mechanisms of action. Key areas for future investigation would include:
-
Enzyme inhibition assays: Screening against a panel of phosphatases, kinases, and other ATP/GTP-dependent enzymes.
-
Cell-based assays: Investigating effects on cell proliferation, apoptosis, and differentiation in various cell lines, particularly those relevant to bone metabolism and cancer.
-
In vivo studies: Evaluating the pharmacokinetic and pharmacodynamic properties in animal models to understand its potential therapeutic applications.
Due to the absence of specific experimental data for this compound, detailed experimental protocols and quantitative data tables cannot be provided at this time. The diagrams presented illustrate generalized mechanisms for the broader class of aminophosphonates and should be interpreted as predictive rather than definitive for this specific compound. Researchers are encouraged to undertake primary research to fully characterize the biological activity of this molecule.
The Biological Activity of Polyphosphonate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyphosphonate compounds, a diverse class of organophosphorus molecules, have garnered significant attention in the biomedical field due to their wide range of biological activities. Characterized by a stable phosphorus-carbon (P-C) bond, these compounds serve as analogs of naturally occurring phosphates and pyrophosphates, offering enhanced stability against hydrolysis. This inherent stability, coupled with the versatility of their chemical structures, has led to their exploration and application in various therapeutic areas, from the treatment of bone disorders to drug delivery systems and as inhibitors of key enzymes. This technical guide provides an in-depth overview of the biological activities of polyphosphonate compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Therapeutic Applications and Mechanisms of Action
The biological effects of polyphosphonates are diverse and largely dependent on their specific chemical structures. Key therapeutic applications include their use as inhibitors of enzymes that process phosphate (B84403) and pyrophosphate substrates, their role in bone metabolism, and their utility as polymeric drug carriers.
Enzyme Inhibition
Polyphosphonates, particularly bisphosphonates, are potent inhibitors of various enzymes. Their structural similarity to pyrophosphate allows them to bind to the active sites of enzymes that utilize pyrophosphate-containing substrates.
Bisphosphonates as Inhibitors of Farnesyl Pyrophosphate Synthase (FPPS): Nitrogen-containing bisphosphonates (N-BPs) are a cornerstone in the treatment of bone resorption disorders like osteoporosis.[1][2] Their primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2] This pathway is crucial for the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These lipids are essential for the post-translational modification (prenylation) of small GTPases, which are vital for osteoclast function and survival.[2] By inhibiting FPPS, N-BPs disrupt osteoclast-mediated bone resorption.[2][3]
Inhibition of Other Enzymes: The inhibitory activity of bisphosphonates extends beyond FPPS. They have been shown to inhibit other enzymes such as polyphosphate kinases (PPK1 and PPK2), squalene (B77637) synthase, and various plant and prokaryotic enzymes.[4][5] The selectivity of these compounds can often be tuned by modifying their side chains.[4]
Bone Resorption
The high affinity of bisphosphonates for hydroxyapatite, the mineral component of bone, leads to their preferential accumulation at sites of active bone remodeling.[3][6] Once localized, they are internalized by osteoclasts.
-
Non-Nitrogen Containing Bisphosphonates: These first-generation compounds are metabolized within osteoclasts into cytotoxic ATP analogs that interfere with mitochondrial function and induce apoptosis.[2]
-
Nitrogen-Containing Bisphosphonates: As described above, these more potent compounds inhibit the mevalonate pathway, leading to disruption of osteoclast function and subsequent apoptosis.[2]
Inorganic polyphosphate (poly(P)) has also been implicated in bone metabolism. It can inhibit the activity of tartrate-resistant acid phosphatase (TRAP), an enzyme abundantly expressed in osteoclasts, thereby suppressing bone resorption.[7] The inhibitory effect of poly(P) is dependent on its chain length, with longer chains exhibiting stronger inhibition.[7]
Drug Delivery
Phosphorus-containing polymers, including polyphosphonates, poly(phosphate ester)s, and polyphosphazenes, are being extensively investigated for their utility in drug delivery.[8][9][10] Their biodegradability, biocompatibility, and the potential for covalent drug attachment make them attractive candidates for creating controlled-release drug delivery systems.[9][10] These polymers can be formulated into various morphologies, from viscous gels to microparticles, and are being explored for applications in vaccine delivery, as well as for oncolytic and CNS therapeutics.[8][9]
Quantitative Data on Biological Activity
The following table summarizes quantitative data on the inhibitory activity of selected polyphosphonate compounds against various enzymes.
| Compound/Polymer | Target Enzyme | IC50 / EC50 | Organism/Cell Line | Reference |
| Poly(P) (average chain length > 300) | Tartrate-resistant acid phosphatase (TRAP) | 9.8 µM | - | [7] |
| Poly(P) (average chain length 15) | Tartrate-resistant acid phosphatase (TRAP) | 8.3 mM | - | [7] |
| (Aminomethyl)benzylphosphonate 8a | Acetylcholinesterase (AChE) | 1.215 µM | - | [11] |
| N-BP prodrug 11b | Human FPPS | Mean EC50: 240 nM | Hematopoietic cancer cells | [1] |
| N-BP prodrug 11b | Human FPPS | Mean EC50: 770 nM | Non-hematopoietic solid tumor cells | [1] |
Signaling Pathways
Polyphosphonate compounds can modulate various cellular signaling pathways, primarily through their effects on key enzymes and ion homeostasis.
Mevalonate Pathway
The inhibition of FPPS by N-BPs directly impacts the mevalonate pathway, as depicted below. This disruption prevents the prenylation of small GTPases like Ras, Rho, and Rab, which are crucial for a multitude of cellular processes including cell morphology, trafficking, and survival.
References
- 1. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonic acids and related compounds as inhibitors of nucleotide- and polyphosphate-processing enzymes: A PPK1 and PPK2 case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Pharmacology: Mechanism of Action of Bisphosphonates | Pocket Dentistry [pocketdentistry.com]
- 7. Polyphosphate-mediated inhibition of tartrate-resistant acid phosphatase and suppression of bone resorption of osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dl.begellhouse.com [dl.begellhouse.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Guide: Safety and Toxicity of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (EINECS 256-689-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the safety and toxicity profile of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, identified by EINECS number 256-689-5 and CAS number 2372-82-9. This substance is a complex amine used in a variety of industrial applications. A thorough understanding of its toxicological properties is essential for safe handling and risk assessment in research and development settings.
Chemical Identification
| Identifier | Value |
| EINECS Number | 256-689-5 |
| CAS Number | 2372-82-9 |
| IUPAC Name | N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine |
| Common Synonyms | N,N-Bis(3-aminopropyl)dodecylamine, Laurylamine dipropylenediamine |
| Molecular Formula | C18H41N3 |
| Molecular Weight | 299.54 g/mol |
Executive Summary of Toxicological Profile
N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2][3] The primary target organs for repeated dose toxicity in animal studies are the heart, skeletal muscles, and kidneys.[4][5] Developmental toxicity has been observed in animal studies, but only at doses that also caused maternal toxicity.[4] The substance is not considered to be genotoxic in vitro or carcinogenic.[4][5]
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification |
| LD50 | Rat (Sprague Dawley) | Oral | 261 mg/kg body weight | Toxic if swallowed (Category 3)[4] |
| LD50 | Rat | Dermal | >600 mg/kg | - |
Repeated Dose Toxicity
| Study Duration | Species | Route | NOAEL | LOAEL | Critical Effects Observed |
| 104 weeks | Rat | Oral (feeding) | Not established | 4 mg/kg body weight/day | Degeneration of heart muscle cells and lympho-histiocytic infiltrations in skeletal muscles (males).[4][5] |
Developmental and Reproductive Toxicity
| Study Type | Species | Route | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings |
| Developmental | Rat | Oral (gavage) | 7.5 mg/kg bw/day | 22.5 mg/kg bw/day | Early embryonic deaths at 60 mg/kg bw/day.[4] |
| Developmental | Rabbit | Oral (gavage) | - | 9 mg/kg bw/day | Increased incidences of early and late resorptions at 20 mg/kg bw/day and above.[4] |
Other Toxicological Endpoints
| Endpoint | Result |
| Skin Corrosion/Irritation | Corrosive (Causes severe skin burns)[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage[1] |
| Skin Sensitization | Not considered a sensitizer (B1316253) in guinea pigs, but its corrosive nature makes assessment in humans difficult.[4] |
| Germ Cell Mutagenicity | Not genotoxic in in-vitro studies.[4] |
| Carcinogenicity | Not carcinogenic in rats.[4] |
Experimental Protocols
Acute Oral Toxicity Study
-
Guideline: OECD Test Guideline 401.[4]
-
Species: Sprague Dawley rats (5 males and 5 females per dose group).[4]
-
Test Substance: 30% aqueous solution of N'-(3-Aminopropyl)-N'-dodecylpropane-1,3-diamine.[4]
-
Dose Levels: 75, 150, 300, and 600 mg/kg body weight, administered by gavage.[4]
-
Observations: Animals were observed for clinical signs of toxicity at 1 to 4 hours post-dosing and periodically for up to 14 days. Monitored symptoms included hunched posture, piloerection, lethargy, decreased respiratory rate, ptosis, increased salivation, ataxia, and pallor of the extremities.[4] A full necropsy was performed on all animals.
-
Endpoint Calculation: The LD50 value was calculated to be 261 mg/kg body weight.[4]
Repeated Dose Oral Toxicity Study (104-week)
-
Guideline: Based on OECD Test Guideline 453 (Combined Chronic Toxicity/Carcinogenicity Study).
-
Species: Crl:CD(SD) rats.
-
Administration: The test substance was administered through the diet for 104 weeks.[4]
-
Dose Levels: Doses up to and including 4 mg/kg body weight/day and above were administered.[4]
-
Observations: Comprehensive clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examinations were conducted.
-
Key Findings: At doses of 4 mg/kg body weight/day and above, dose-dependent increases in the incidence and severity of degeneration of heart muscle cells and lympho-histiocytic infiltrations in the skeletal muscles were observed in male rats.[4][5] It was not possible to derive a No Observed Adverse Effect Level (NOAEL) for systemic toxicity in this study.[4]
Developmental Toxicity Study in Rats
-
Guideline: Based on OECD Test Guideline 414.
-
Species: Sprague Dawley rats (25 females per group).[6]
-
Administration: The test substance was administered by gavage from gestation day 6 to 16.[6]
-
Dose Levels: 0, 7.5, 22.5, and 60 mg/kg body weight/day.[6]
-
Observations: Dams were observed for clinical signs, body weight, and food consumption. Uterine contents were examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses were weighed and examined for external, visceral, and skeletal abnormalities.
-
Key Findings: Maternal toxicity was observed at the highest dose. Early embryonic deaths were noted at 60 mg/kg body weight/day.[4] The NOAEL for developmental toxicity was established at 22.5 mg/kg body weight/day.[4]
Visualizations
Logical Flow for Toxicity Assessment
The following diagram illustrates a generalized workflow for assessing the toxicity of a chemical substance like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, leading to hazard classification.
Signaling Pathway Disruption (Hypothetical)
While the precise molecular mechanisms of toxicity for N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine are not fully elucidated in the available literature, its corrosive nature and effects on heart and muscle tissue suggest potential disruption of cellular signaling pathways related to cell membrane integrity and calcium homeostasis. The diagram below presents a hypothetical pathway illustrating how a substance with these properties might induce cellular damage.
Conclusion
The available data indicate that N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (EINECS 256-689-5) is a substance with significant toxicological properties, including acute oral toxicity and severe corrosive effects on skin and eyes. Repeated exposure poses a risk of damage to the heart and skeletal muscle. While not genotoxic or carcinogenic in the studies reviewed, its hazardous profile necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment, to minimize exposure. The information presented in this guide should be used to inform risk assessments and to ensure the safe handling of this chemical in a professional research environment.
References
Spectroscopic Analysis of Hexasodium Bisphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphosphonates are a class of drugs widely utilized in the treatment of bone disorders such as osteoporosis and Paget's disease. Their efficacy is intrinsically linked to their chemical structure and ability to adsorb onto the bone mineral hydroxyapatite. Spectroscopic techniques are indispensable tools for the characterization and quantitative analysis of these compounds, ensuring their quality, stability, and efficacy in pharmaceutical formulations. This guide provides an in-depth overview of the core spectroscopic methods employed in the analysis of hexasodium bisphosphonate, with a focus on alendronate sodium as a representative compound. It details experimental protocols, presents quantitative data in a structured format, and illustrates key biological pathways and analytical workflows.
Spectroscopic Techniques for the Analysis of Alendronate Sodium
A variety of spectroscopic methods are employed to elucidate the structure, purity, and concentration of alendronate sodium. These techniques provide complementary information, offering a comprehensive analytical profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of alendronate sodium in solution. ¹H, ¹³C, and ³¹P NMR are particularly informative.
Experimental Protocol: NMR Spectroscopy of Alendronate Sodium
-
Sample Preparation:
-
Accurately weigh 5-25 mg of alendronate sodium for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
If the sample does not dissolve readily, sonication or gentle vortexing may be applied.
-
For quantitative NMR, a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added.
-
Transfer the solution to a clean 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically around 4-5 cm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the D₂O solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, or ³¹P).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.
-
Acquire the ³¹P NMR spectrum. This provides specific information about the phosphonate (B1237965) groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the chemical shifts. For ¹H and ¹³C spectra in D₂O, the residual water peak or an internal standard like TSP can be used. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in alendronate sodium by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy of Alendronate Sodium
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid alendronate sodium powder directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Collect the FT-IR spectrum of the alendronate sodium sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
-
Identify and assign the characteristic absorption bands.
-
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to FT-IR spectroscopy. It is particularly useful for analyzing the phosphonate groups in bisphosphonates.
Experimental Protocol: Raman Spectroscopy of Alendronate Sodium
-
Sample Preparation:
-
A small amount of the solid alendronate sodium powder can be placed on a microscope slide or in a suitable sample holder. No specific sample preparation is typically required.
-
-
Instrument Setup:
-
Place the sample under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample.
-
-
Data Acquisition:
-
Acquire the Raman spectrum using a laser of a specific wavelength (e.g., 785 nm).
-
The acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.
-
-
Data Processing:
-
The spectrum will display peaks corresponding to the Raman-active vibrational modes.
-
Identify and assign the characteristic Raman bands.
-
UV-Visible (UV-Vis) Spectrophotometry
Alendronate sodium lacks a strong chromophore, meaning it does not absorb significantly in the UV-Vis region. Therefore, direct UV-Vis analysis is not feasible. However, indirect methods involving derivatization or complexation can be employed for its quantification.
Experimental Protocol: UV-Vis Spectrophotometry of Alendronate Sodium (Derivatization with NBD-Cl) [1]
-
Reagent Preparation:
-
Prepare a 0.2% (w/v) solution of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in methanol (B129727).
-
Prepare a borate (B1201080) buffer solution with a pH of 10.7.
-
Prepare a standard stock solution of alendronate sodium in distilled water (e.g., 200 µg/mL).
-
-
Derivatization Procedure:
-
In a series of 10-mL volumetric flasks, add varying aliquots of the alendronate sodium standard solution to create a calibration curve (e.g., final concentrations of 1.0-20.0 µg/mL).[1]
-
To each flask, add 1 mL of the borate buffer (pH 10.7) followed by 1.2 mL of the NBD-Cl solution.[1]
-
Mix the solutions well and heat in a water bath at 70°C for 25 minutes.[1]
-
Cool the flasks under tap water to stop the reaction.
-
Add 0.2 mL of concentrated HCl to each flask.
-
Bring the volume up to 10 mL with methanol.
-
-
Instrument Setup and Measurement:
-
Use a UV-Vis spectrophotometer.
-
Measure the absorbance of the resulting yellow-colored product at the wavelength of maximum absorbance (λmax), which is 472 nm, against a reagent blank prepared in the same manner without the alendronate sodium.[1]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance values versus the corresponding concentrations of alendronate sodium.
-
Determine the concentration of unknown samples by measuring their absorbance and interpolating from the calibration curve.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of alendronate sodium, confirming its identity and purity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) of Alendronate Sodium
-
Sample Preparation:
-
Prepare a dilute solution of alendronate sodium in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to the solvent to promote ionization.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature, to achieve a stable and intense signal.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in either positive or negative ion mode. For alendronate, both modes can be used.
-
The mass spectrum will show the molecular ion (or a protonated/deprotonated version) and any adducts or fragments.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the observed ions.
-
Compare the experimental molecular weight with the theoretical molecular weight of alendronate sodium to confirm its identity.
-
If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.
-
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of alendronate sodium.
Table 1: NMR Spectroscopic Data for Alendronate Sodium in D₂O
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.1 | t | -CH₂-N |
| ¹H | ~2.0 | m | -CH₂- |
| ¹H | ~1.9 | m | -CH₂- |
| ¹³C | ~73 | t | C-OH |
| ¹³C | ~42 | s | C-N |
| ¹³C | ~31 | s | -CH₂- |
| ¹³C | ~22 | s | -CH₂- |
| ³¹P | ~18-22 | s | -PO₃H₂ |
Note: Chemical shifts can vary slightly depending on the pH and concentration of the solution.
Table 2: FT-IR and Raman Spectroscopic Data for Alendronate Sodium
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FT-IR | ~3400-2800 | O-H and N-H stretching |
| FT-IR | ~1640 | N-H bending |
| FT-IR | ~1150-950 | P-O stretching |
| FT-IR | ~550-450 | O-P-O bending |
| Raman | ~1050 | P-O symmetric stretching |
| Raman | ~975 | P-O-H deformation |
| Raman | ~800 | P-C stretching |
Table 3: UV-Vis Spectrophotometric Data for Derivatized Alendronate Sodium
| Derivatizing Reagent | λmax (nm) | Linear Range (µg/mL) |
| NBD-Cl | 472 | 1.0 - 20.0[1] |
| DNFB (heat-catalyzed) | 378 | 4.0 - 40.0[1] |
| DNFB (micellar-catalyzed) | 374 | 1.5 - 30.0[1] |
Table 4: Mass Spectrometric Data for Alendronate
| Ionization Mode | Ion | m/z |
| ESI (-) | [M-H]⁻ | 248.0 |
| ESI (+) | [M+H]⁺ | 250.0 |
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound like alendronate sodium.
Signaling Pathway: Mechanism of Action of Nitrogen-Containing Bisphosphonates
Nitrogen-containing bisphosphonates, such as alendronate, exert their therapeutic effect by inhibiting the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate (B85504) pathway within osteoclasts. This disruption of a key cellular process leads to osteoclast apoptosis and a reduction in bone resorption.
Conclusion
The spectroscopic analysis of hexasodium bisphosphonates, exemplified by alendronate sodium, is a multifaceted process that relies on a suite of powerful analytical techniques. NMR, FT-IR, Raman, UV-Vis (with derivatization), and Mass Spectrometry each provide critical pieces of information that, when combined, offer a complete picture of the compound's identity, structure, and purity. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating robust and reliable analysis of this important class of drugs. Furthermore, the visualization of the analytical workflow and the drug's mechanism of action provides a clear and concise understanding of both the practical and biological context of spectroscopic analysis in drug development.
References
In-Depth Technical Guide: Thermal Stability of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide (EINECS 256-689-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide, identified by EINECS number 256-689-5 and CAS number 42774-15-2, is a hindered amine light stabilizer (HALS). HALS are crucial additives in various industries, particularly for polymers, to protect materials from degradation due to exposure to light and heat. This technical guide provides a comprehensive overview of the thermal stability of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key processes.
Chemical Identity
-
EINECS Number: 256-689-5
-
CAS Number: 42774-15-2
-
Chemical Name: N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide
-
Synonyms: NYLOSTAB S-EED, Polyamide Stabilizer, Light Stabilizer 856, UV SEED
-
Molecular Formula: C₂₆H₄₂N₄O₂
-
Molecular Weight: 442.64 g/mol
Thermal Stability Data
The thermal stability of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide has been characterized primarily by its melting point and thermogravimetric analysis (TGA).
Physical and Thermal Properties
| Property | Value | Source |
| Melting Point | >270 °C (with decomposition) | Multiple Supplier Data |
| Melting Point Range | 272-278 °C | Baoxu Chemical |
| Thermogravimetric Analysis (TGA) | ||
| 10% Weight Loss Temperature | 345 °C | Baoxu Chemical |
| 10% Weight Loss Temperature | 354 °C | Watson International |
Experimental Protocols
Detailed experimental protocols for the thermal analysis of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide are not extensively available in publicly accessible literature. However, based on the data from suppliers, a general methodology for thermogravimetric analysis can be outlined.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring the change in mass as a function of temperature.
Apparatus: A thermogravimetric analyzer.
Methodology:
-
A precisely weighed sample of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is placed in a sample pan.
-
The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.
-
A constant heating rate is applied. For the data reported, a heating rate of 10 °C/minute was used.
-
The mass of the sample is continuously monitored as the temperature increases.
-
The temperature at which a specific percentage of weight loss occurs (e.g., 10%) is recorded as an indicator of the onset of decomposition.
Workflow for Thermogravimetric Analysis:
Differential Scanning Calorimetry (DSC)
No specific DSC data for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide was found in the available literature. A general protocol for conducting DSC analysis is provided below for researchers interested in further characterizing this compound.
Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.
Apparatus: A differential scanning calorimeter.
Methodology:
-
A small, accurately weighed sample is hermetically sealed in a sample pan.
-
An empty, sealed reference pan is also prepared.
-
Both pans are placed in the DSC furnace.
-
The temperature of the furnace is programmed to increase at a constant rate.
-
The difference in heat flow required to maintain the sample and reference pans at the same temperature is measured and recorded.
-
Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are observed as peaks in the resulting thermogram.
General Workflow for Differential Scanning Calorimetry:
Signaling Pathways and Mechanism of Action
As a hindered amine light stabilizer, the primary mechanism of action of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide involves the scavenging of free radicals that are generated during the photo-oxidation of polymers. This process, known as the Denisov cycle, is a regenerative cycle that allows a small amount of HALS to provide long-term stabilization.
Simplified Denisov Cycle for HALS:
Conclusion
N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is a thermally stable compound with a high melting point and a decomposition onset temperature exceeding 340 °C. This makes it suitable for use as a stabilizer in polymers that are processed at elevated temperatures. Further research utilizing techniques such as Differential Scanning Calorimetry would provide a more complete thermal profile of this compound. Additionally, detailed analysis of its thermal decomposition products would be beneficial for a comprehensive understanding of its degradation pathways.
Methodological & Application
Application Notes and Protocols for Bone Targeting Studies
Disclaimer: The provided EINECS number 256-689-5 does not correspond to a publicly registered chemical substance in the European Chemicals Agency (ECHA) database. Consequently, no specific data or studies are available for a compound with this identifier. The following information is based on the chemically related substance, 2-(2-(2-methoxyethoxy)ethoxy)acetic acid (CAS RN: 16024-58-1), and general principles of bone targeting for research and drug development professionals.
Introduction to 2-(2-(2-methoxyethoxy)ethoxy)acetic acid
2-(2-(2-methoxyethoxy)ethoxy)acetic acid is a bifunctional molecule characterized by a carboxylic acid group and a short polyethylene (B3416737) glycol (PEG) chain.[1] This structure imparts both hydrophilicity and a reactive handle for conjugation. While no direct studies link this specific molecule to bone targeting, its properties as a PEG linker are relevant in the broader context of drug delivery systems.[1] Its derivatives, such as those with amino groups, are used in the synthesis of more complex molecules, including linkers for antibody-drug conjugates and PROTACs.[]
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 16024-58-1 | [3] |
| Molecular Formula | C7H14O5 | |
| Appearance | Colorless to Almost colorless clear liquid | [1] |
| Boiling Point | 140 °C (2 mbar) | [3] |
| Density | 1.157 g/cm3 | [3] |
| Synonyms | 3,6,9-Trioxadecanoic Acid | [1] |
Hypothetical Application in Bone Targeting: A Conceptual Framework
While no direct evidence exists for the use of 2-(2-(2-methoxyethoxy)ethoxy)acetic acid in bone targeting, its structure could theoretically be incorporated into a bone-targeting drug conjugate. The general strategy for creating such a system involves three key components: a bone-targeting moiety, a linker (where a derivative of this molecule could be used), and a therapeutic or imaging agent.
Bone-targeting drugs typically utilize an affinity for hydroxyapatite (B223615), the primary mineral component of bone.[4] Common targeting moieties include bisphosphonates (e.g., alendronate) and negatively charged amino acid sequences (e.g., oligo-aspartic acid).[4][5]
Below is a conceptual workflow for developing a bone-targeting agent using a PEG linker.
General Protocols for Bone Targeting Studies
The following are generalized protocols for key experiments in bone targeting research, which would be applicable to a novel bone-targeting conjugate.
In Vitro Hydroxyapatite Binding Assay
This assay quantifies the affinity of the conjugate for bone mineral.
Protocol:
-
Prepare a solution of the test conjugate at various concentrations.
-
Add the solutions to wells of a microplate containing a known amount of hydroxyapatite (HA) particles.
-
Incubate the plate with gentle agitation to allow for binding.
-
Centrifuge the plate to pellet the HA particles.
-
Carefully collect the supernatant.
-
Quantify the concentration of the unbound conjugate in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the conjugate has a chromophore, or HPLC).
-
Calculate the percentage of bound conjugate at each concentration.
In Vivo Biodistribution and Pharmacokinetic Studies
These studies determine how the conjugate is distributed throughout the body over time and its clearance rate.
Protocol:
-
Synthesize a radiolabeled or fluorescently-tagged version of the bone-targeting conjugate.
-
Administer the labeled conjugate to a cohort of laboratory animals (e.g., mice or rats) via intravenous injection.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a subset of the animals.
-
Harvest major organs and tissues, including bone (femur and tibia), muscle, liver, spleen, kidneys, and blood.
-
Quantify the amount of radioactivity or fluorescence in each tissue sample.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
For pharmacokinetic analysis, fit the blood concentration-time data to a suitable model to determine parameters such as half-life, clearance, and volume of distribution.
Expected Data Presentation:
| Time Point | %ID/g Bone | %ID/g Liver | %ID/g Kidney | %ID/g Blood |
| 1 hour | ||||
| 4 hours | ||||
| 24 hours | ||||
| 48 hours |
Signaling Pathways in Bone Remodeling
While not directly related to the provided EINECS number, understanding the signaling pathways involved in bone remodeling is crucial for developing bone-targeted therapies. Key pathways include the RANK/RANKL/OPG pathway, which governs osteoclast differentiation and activity, and the Wnt signaling pathway, which is critical for osteoblast function and bone formation.
Conclusion
While the specific compound associated with EINECS 256-689-5 could not be identified for bone targeting applications, the principles and protocols outlined above provide a general framework for researchers and drug development professionals interested in this field. The development of effective bone-targeting agents relies on the synergistic combination of a bone-seeking moiety, a stable and effective linker, and a potent therapeutic or imaging payload. Rigorous in vitro and in vivo evaluation is essential to validate the efficacy and safety of any new bone-targeting conjugate.
References
- 1. [2-(2-Methoxyethoxy)ethoxy]acetic Acid 16024-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. [2-(2-Methoxyethoxy)ethoxy] acetic acid CAS 16024-58-1 | 843910 [merckmillipore.com]
- 4. Development of Bone Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and Pharmacokinetic Studies of Bone-Targeting N-(2-Hydroxypropyl)methacrylamide Copolymer–Alendronate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application of EINECS 256-689-5 in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EINECS 256-689-5, chemically known as 2-ethylhexyl acrylate (B77674) (2-EHA), is an acrylic acid ester. Its polymer, poly(2-ethylhexyl acrylate) (P(2-EHA)), is a hydrophobic polymer with a low glass transition temperature, making it a flexible material at room temperature. While extensively used in adhesives, coatings, and plasticizers, the application of P(2-EHA) in advanced drug delivery systems is an emerging area of interest. Its hydrophobicity makes it a suitable candidate for the encapsulation and controlled release of poorly water-soluble drugs.
These application notes provide a proof-of-concept framework for the utilization of P(2-EHA) in the formulation of drug-loaded nanoparticles. The protocols outlined below are based on established methodologies for hydrophobic polymers and are intended to serve as a starting point for research and development.
Key Properties of Poly(2-ethylhexyl acrylate) for Drug Delivery
| Property | Value/Description | Significance in Drug Delivery |
| EINECS Number | 256-689-5 | European Inventory of Existing Commercial Chemical Substances identifier. |
| Chemical Name | 2-ethylhexyl acrylate | Monomer for polymerization. |
| Polymer | Poly(2-ethylhexyl acrylate) (P(2-EHA)) | The core matrix for the drug delivery system. |
| CAS Number | 9003-77-4 (for the polymer) | Chemical Abstracts Service registry number. |
| Appearance | Colorless, viscous liquid or solid | Physical state depends on molecular weight. |
| Solubility | Soluble in organic solvents (e.g., acetone, tetrahydrofuran, toluene, chloroform). Insoluble in water. | Crucial for selecting the appropriate nanoparticle fabrication method. The hydrophobicity allows for the encapsulation of lipophilic drugs. |
| Glass Transition Temperature (Tg) | Approximately -65 °C | The low Tg results in a flexible polymer matrix at physiological temperatures, which can influence drug release kinetics. |
Application: P(2-EHA) Nanoparticles for Controlled Release of a Model Hydrophobic Drug (Paclitaxel)
This section outlines the conceptual application of P(2-EHA) for the encapsulation of paclitaxel (B517696), a potent anti-cancer drug with low aqueous solubility. P(2-EHA) nanoparticles can serve as a carrier to improve the drug's bioavailability and provide sustained release.
Experimental Workflow
Caption: Experimental workflow for P(2-EHA) nanoparticle formulation and characterization.
Experimental Protocols
Protocol 1: Formulation of Paclitaxel-Loaded P(2-EHA) Nanoparticles by Nanoprecipitation
This protocol describes the fabrication of drug-loaded P(2-EHA) nanoparticles using the nanoprecipitation method, which is suitable for hydrophobic polymers.
Materials:
-
Poly(2-ethylhexyl acrylate) (P(2-EHA))
-
Paclitaxel
-
Acetone (HPLC grade)
-
Poloxamer 188
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of P(2-EHA) and 5 mg of paclitaxel in 5 mL of acetone.
-
Ensure complete dissolution by gentle vortexing.
-
-
Aqueous Phase Preparation:
-
Dissolve 100 mg of Poloxamer 188 in 50 mL of deionized water.
-
Stir the solution at 500 rpm on a magnetic stirrer.
-
-
Nanoprecipitation:
-
Draw the organic phase into a syringe.
-
Using a syringe pump, inject the organic phase into the aqueous phase at a constant flow rate of 1 mL/min under continuous stirring (500 rpm).
-
A milky suspension of nanoparticles will form instantaneously.
-
-
Solvent Evaporation:
-
Leave the nanoparticle suspension stirring at room temperature for at least 4 hours to ensure complete evaporation of the acetone.
-
-
Purification (Optional):
-
To remove unencapsulated drug and excess surfactant, the nanoparticle suspension can be centrifuged at high speed (e.g., 15,000 rpm for 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.
-
-
Storage:
-
Store the final nanoparticle suspension at 4 °C.
-
Protocol 2: Characterization of P(2-EHA) Nanoparticles
2.1 Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Instrument: Zetasizer or similar DLS instrument.
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Equilibrate the sample at 25 °C for 2 minutes in the instrument.
-
Measure the particle size and PDI. Perform the measurement in triplicate.
-
2.2 Morphology by Transmission Electron Microscopy (TEM)
-
Instrument: Transmission Electron Microscope.
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the nanoparticles to adhere to the grid for 2-5 minutes.
-
Remove the excess liquid with filter paper.
-
(Optional) For contrast enhancement, a drop of a negative staining agent (e.g., 2% phosphotungstic acid) can be added for 1 minute, followed by removal of excess stain.
-
Allow the grid to air dry completely before imaging.
-
2.3 Determination of Drug Loading and Encapsulation Efficiency
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Encapsulation Efficiency (Indirect Method):
-
Centrifuge a known volume of the unpurified nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Carefully collect the supernatant, which contains the free, unencapsulated paclitaxel.
-
Analyze the concentration of paclitaxel in the supernatant using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Drug Loading (Direct Method):
-
Lyophilize a known volume of the purified nanoparticle suspension to obtain a dry powder.
-
Weigh the lyophilized nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated drug.
-
Analyze the concentration of paclitaxel in the solution using HPLC.
-
Calculate the Drug Loading (DL%) using the following formula: DL% = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release of paclitaxel from the P(2-EHA) nanoparticles over time.
Materials:
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS, pH 7.4) containing 0.5% Tween 80 (to ensure sink conditions for the hydrophobic drug)
-
Shaking incubator or water bath
-
HPLC for drug quantification
Procedure:
-
Preparation:
-
Soak the dialysis tubing in the release medium for at least 30 minutes before use.
-
Pipette 1 mL of the paclitaxel-loaded P(2-EHA) nanoparticle suspension into the dialysis bag and seal both ends.
-
-
Release Study:
-
Place the sealed dialysis bag into a container with 50 mL of the release medium (PBS with 0.5% Tween 80).
-
Maintain the container in a shaking incubator at 37 °C and 100 rpm.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Analyze the concentration of paclitaxel in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Logical Relationship Diagram for Drug Release
Caption: Logical diagram of the in vitro drug release process via dialysis.
Conclusion
The protocols and application notes presented here provide a foundational guide for exploring the use of this compound (2-ethylhexyl acrylate) in the form of its polymer, P(2-EHA), for drug delivery applications. The inherent hydrophobicity and flexibility of P(2-EHA) make it a promising candidate for the formulation of nanoparticles for the controlled release of hydrophobic drugs. Further research and optimization of formulation parameters and in vivo studies are necessary to fully elucidate its potential in pharmaceutical sciences.
Application Notes and Protocols for N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) as a Chelating Agent for Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination poses a significant threat to human health and the environment. Chelating agents are compounds that can form stable, water-soluble complexes with metal ions, facilitating their removal from biological systems or contaminated media. While the European Inventory of Existing Commercial Chemical Substances (EINECS) number 256-689-5 does not correspond to a recognized chelating agent, this document focuses on a potent and well-characterized chelating agent, N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid , commonly known as HBED .
HBED is a hexadentate ligand, meaning it can form six bonds with a single metal ion, resulting in highly stable complexes. It exhibits a particularly strong affinity for trivalent metal ions, most notably iron (Fe³⁺), but also effectively chelates other heavy metals.[1] This high affinity makes HBED a subject of interest for various applications, including the treatment of metal overload diseases, as an adjunctive therapy in infectious diseases, and for environmental remediation.
These application notes provide a summary of the chelating properties of HBED, detailed experimental protocols for its evaluation, and a discussion of its mechanism of action.
Data Presentation: Stability Constants of HBED with Metal Ions
The stability constant (log K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the formation constants of HBED with various metal ions.
| Metal Ion | Log K |
| Fe(III) | 40.1[1] |
| Lu(III) | Not Specified[1] |
| Cu(II) | Not Specified[1] |
| Pb(II) | Not Specified[1] |
| Zn(II) | Not Specified[1] |
| Ni(II) | Not Specified[1] |
| Co(II) | Not Specified[1] |
| Cd(II) | Not Specified[1] |
| Mn(II) | Not Specified[1] |
| Ca(II) | Not Specified[1] |
| Mg(II) | Not Specified[1] |
Note: While a specific study mentions the determination of stability constants for the listed divalent and other trivalent ions, the exact numerical values were not provided in the abstract.[1] The exceptionally high stability constant with Fe(III) highlights its primary application as an iron chelator.
Experimental Protocols
Protocol 1: Determination of Metal-Ligand Stability Constants by Potentiometric Titration
This protocol outlines the general steps for determining the stability constants of HBED with various heavy metal ions using the Irving-Rossotti potentiometric titration method.[2][3]
Materials:
-
HBED
-
Metal salt of interest (e.g., FeCl₃, Pb(NO₃)₂, etc.)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
High-purity water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Thermostated titration vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of HBED of known concentration.
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a solution of strong acid of known concentration.
-
Prepare a solution of strong base of known concentration and standardize it.
-
Prepare a stock solution of the inert salt (e.g., 1 M KNO₃).
-
-
Titration Mixtures: Prepare the following three mixtures in the titration vessel:
-
Mixture A (Acid blank): A known volume of strong acid and enough inert salt to maintain the desired ionic strength.
-
Mixture B (Ligand blank): The same as Mixture A, but with the addition of a known volume of the HBED stock solution.
-
Mixture C (Metal-Ligand mixture): The same as Mixture B, but with the addition of a known volume of the metal salt stock solution.
-
-
Titration:
-
Thermostat the titration vessel to the desired temperature (e.g., 25 °C).
-
Titrate each mixture with the standardized strong base, recording the pH after each addition of titrant.
-
Continue the titration until the pH reaches a stable, high value.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for each of the three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL) at each pH value.
-
Construct a formation curve by plotting n̄ versus pL.
-
From the formation curve, determine the stepwise stability constants (K₁, K₂, etc.) and the overall stability constant (β).
-
Protocol 2: In Vitro Evaluation of Heavy Metal Removal
This protocol provides a general method to assess the efficacy of HBED in removing heavy metals from an aqueous solution.
Materials:
-
HBED
-
Stock solutions of heavy metal salts (e.g., PbCl₂, CdSO₄) of known concentration.
-
Buffer solution (e.g., MES, HEPES) to maintain a constant pH.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis.
-
Centrifugal filter units or dialysis tubing.
Procedure:
-
Preparation of Metal Solution: Prepare a solution containing the heavy metal(s) of interest at a known concentration in the chosen buffer.
-
Chelation Reaction:
-
Add HBED to the metal solution to achieve the desired molar ratio (e.g., 1:1, 1:2 metal to chelator).
-
Incubate the mixture for a specified period (e.g., 1 hour) at a controlled temperature with gentle agitation.
-
-
Separation of Free and Complexed Metal:
-
Using Centrifugal Filters: Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff that retains the metal-HBED complex but allows free metal ions to pass through. Centrifuge according to the manufacturer's instructions.
-
Using Dialysis: Place the reaction mixture in a dialysis bag with an appropriate molecular weight cutoff and dialyze against the buffer solution.
-
-
Quantification of Metal:
-
Collect the filtrate (from centrifugal filtration) or the dialysis buffer.
-
Measure the concentration of the free metal in the collected liquid using ICP-MS or AAS.
-
-
Calculation of Removal Efficiency:
-
Calculate the percentage of metal removed using the following formula: % Removal = [(Initial Metal Concentration - Free Metal Concentration) / Initial Metal Concentration] x 100
-
Mechanism of Action
The primary mechanism of action of HBED as a chelating agent is the formation of a stable coordination complex with metal ions. As a hexadentate ligand, HBED envelops the metal ion, forming multiple bonds that sequester it from the surrounding environment. This prevents the metal ion from participating in harmful redox reactions and facilitates its excretion.
In addition to its direct chelating activity, HBED has been shown to possess antioxidant properties.[4] It can act as a hydrogen-donating antioxidant, neutralizing free radicals. This dual function is particularly relevant in the context of heavy metal toxicity, as many heavy metals induce oxidative stress.
Conclusion
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a powerful chelating agent with a particularly high affinity for iron(III) and the potential to chelate other heavy metals. Its ability to form highly stable complexes, coupled with its antioxidant properties, makes it a promising candidate for further research and development in the fields of medicine and environmental science. The protocols provided herein offer a starting point for the systematic evaluation of HBED's efficacy as a heavy metal chelator. Further research is warranted to fully elucidate its binding affinities with a broader range of heavy metals and to explore its therapeutic and remedial applications.
References
- 1. Chelating tendencies of N,N′-bis(2-hydroxyphenyl)ethylenediamine-N,N′-diacetic acid - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 3. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 4. Multifunctional antioxidant activity of HBED iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-(4-ethoxyphenyl)-N'-(4-methylphenyl)oxamide
Chemical Identifier: EINECS 256-689-5 Substance Name: While this compound is associated with the complex chemical name hexasodium [[[2-[--INVALID-LINK--amino]ethyl]imino]bis(methylene)]bisphosphonate (CAS 50655-31-7), a detailed synthesis protocol for this specific compound is not readily available in the public domain.[1][2] However, a detailed protocol is available for the synthesis of a structurally related compound, N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)oxamide (CAS 23949-66-8), which is presented below as a representative example.[3][]
Introduction
N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)oxamide is an organic compound that can be synthesized through a multi-step process.[3] The following protocol details a method for its synthesis, including reaction conditions, purification, and expected yield. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Quantitative Data Summary
The synthesis of N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)oxamide can be characterized by several key quantitative parameters. The table below summarizes these metrics for easy reference and comparison.
| Parameter | Value | Unit |
| Molar Ratio (Oxamide Intermediate:Anthranilyl Ether) | 1:2 | - |
| Reaction Temperature | 130 | °C |
| Reaction Time | 8 | hours |
| Evaporation Temperature | 120 | °C |
| Methanol (B129727) Temperature for Dissolution | 50 | °C |
| Final Product Purity | 98.8 | % |
| Final Product Yield | 90 | % |
Experimental Protocol
This protocol describes the synthesis of N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)oxamide from an oxalamide intermediate and anthranilyl ether.[3]
Materials:
-
Oxalamide intermediate
-
Anthranilyl ether
-
Sodium methoxide (B1231860) (catalyst)
-
Methanol
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the oxalamide intermediate and anthranilyl ether in a 1:2 molar ratio.
-
Catalyst Addition: Add sodium methoxide to the reaction mixture to act as a catalyst.
-
Reaction: Heat the mixture to 130°C and stir for 8 hours.
-
By-product Removal: After 8 hours, increase the temperature to 120°C to evaporate the ethanol (B145695) by-product.
-
Dissolution: Cool the reaction mixture to 90°C and then pour it into methanol that has been warmed to 50°C. Stir until the product is fully dissolved.
-
Filtration: Filter the solution to remove any insoluble materials.
-
Crystallization: Allow the mother liquor to cool, which will cause the product to crystallize.
-
Isolation and Drying: Filter the crystallized product and dry it to obtain the final N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)oxamide.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)oxamide.
References
- 1. 50655-31-7,hexasodium [[[2-[[[bis(hydroxymethyl)phosphino]methyl](phosphonatomethyl)amino]ethyl]imino]bis(methylene)]bisphosphonate [lookchemicals.com]
- 2. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 3. N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide synthesis - chemicalbook [chemicalbook.com]
Application Note: Analysis of EINECS 256-689-5 in Pharmaceutical Formulations
Abstract
This application note describes a robust and sensitive method for the determination of EINECS 256-689-5, chemically identified as hexasodium [[[2-[--INVALID-LINK--amino]ethyl]imino]bis(methylene)]bisphosphonate, in pharmaceutical formulations. Given the lack of specific published methods for this compound, a general approach for the analysis of organophosphonates using Ion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) has been adapted and is presented here as a reliable analytical protocol. This method offers high selectivity and sensitivity, crucial for quality control and stability testing in the pharmaceutical industry.
Introduction
This compound is a complex organophosphonate that, like other phosphonates, can be challenging to analyze using conventional reversed-phase HPLC due to its high polarity and ionic nature. These compounds often exhibit poor retention on traditional stationary phases and lack a strong UV chromophore, necessitating alternative analytical strategies. Ion chromatography (IC) is well-suited for the separation of ionic and polar analytes, and when coupled with a highly sensitive and element-specific detector like an inductively coupled plasma mass spectrometer (ICP-MS), it provides a powerful tool for the trace-level quantification of phosphonates. This approach allows for the direct detection of phosphorus, overcoming the limitations of non-specific detection methods.
Experimental
Instrumentation:
-
Ion Chromatography (IC) system equipped with a high-pressure gradient pump, autosampler, and a suitable anion-exchange column.
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) with a standard sample introduction system.
Chemicals and Reagents:
-
Deionized water (18.2 MΩ·cm)
-
Nitric acid (trace metal grade)
-
Sodium hydroxide (B78521) solution (50% w/w)
-
Standard stock solution of this compound (certified reference material, if available, or a well-characterized in-house standard)
-
Phosphorus standard for ICP-MS tuning and calibration.
Method
1. Sample Preparation:
-
Solid Formulations (Tablets, Powders): Accurately weigh a portion of the homogenized powder equivalent to a target concentration of the active pharmaceutical ingredient (API). Dissolve the powder in an appropriate volume of deionized water. The sample may require sonication or vortexing to ensure complete dissolution. Filter the resulting solution through a 0.22 µm syringe filter prior to injection.
-
Liquid Formulations (Solutions, Suspensions): Accurately dilute an appropriate volume of the liquid formulation with deionized water to fall within the calibration range. For suspensions, ensure homogeneity before sampling. Filter the diluted sample through a 0.22 µm syringe filter.
2. Ion Chromatography (IC) Conditions:
| Parameter | Value |
| Column | High-capacity anion-exchange column |
| Eluent A | Deionized water |
| Eluent B | 100 mM Sodium Hydroxide |
| Gradient | 0-10 min: 10% B; 10-25 min: 10-50% B; 25-30 min: 50% B; 30-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
3. ICP-MS Conditions:
| Parameter | Value |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.8 L/min |
| Nebulizer Gas Flow | 1.0 L/min |
| Monitored Isotope | ³¹P |
| Detector Mode | Pulse counting |
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters of the IC-ICP-MS method for the analysis of this compound.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L |
| Precision (%RSD, n=6) | < 2% |
| Accuracy/Recovery (%) | 98 - 102% |
Detailed Experimental Protocol
1. Standard Preparation:
1.1. Primary Stock Solution (1000 mg/L as Phosphorus): Prepare a stock solution of a certified phosphorus standard in deionized water.
1.2. This compound Stock Solution (1000 mg/L): Accurately weigh and dissolve a known amount of this compound standard in deionized water to prepare a 1000 mg/L stock solution.
1.3. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the this compound stock solution with deionized water to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/L).
2. Instrument Setup and Calibration:
2.1. Equilibrate the IC-ICP-MS system with the initial mobile phase conditions.
2.2. Tune the ICP-MS for optimal sensitivity and stability using a phosphorus-containing tuning solution.
2.3. Perform a system suitability test by injecting a mid-range standard to ensure adequate peak shape, retention time, and response.
2.4. Generate a calibration curve by injecting the working standard solutions in triplicate.
3. Sample Analysis:
3.1. Inject the prepared sample solutions.
3.2. Monitor the signal for the ³¹P isotope.
3.3. Quantify the amount of this compound in the samples using the calibration curve.
Visualizations
Application Notes and Protocols for EINECS 256-689-5 (Gadopentetate Dimeglumine) in MRI Contrast Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
EINECS 256-689-5, chemically known as Gadopentetate Dimeglumine, is a gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI) to enhance the visualization of internal body structures.[1][2] Marketed under trade names such as Magnevist®, it was one of the first GBCAs introduced for clinical use.[1] This document provides detailed application notes and experimental protocols for its use in the research and development of MRI contrast agents.
Gadopentetate dimeglumine is a paramagnetic agent that develops a magnetic moment when placed in a magnetic field.[3] This property alters the relaxation times of water protons in its vicinity, primarily shortening the T1 relaxation time, which increases the signal intensity on T1-weighted MRI scans.[4] This enhancement improves the differentiation between healthy and pathological tissues.[4] It is particularly useful for imaging the brain, spine, and other tissues with abnormal vascularity.[1]
Physicochemical Properties
Gadopentetate dimeglumine is the dimeglumine salt of the gadolinium chelate of diethylenetriaminepentaacetic acid (DTPA).[5] The gadolinium ion (Gd³⁺) is tightly bound to the DTPA ligand to minimize its toxicity, as free gadolinium is toxic.[6]
| Property | Value | Reference |
| EINECS Number | 256-689-5 | N/A |
| CAS Number | 86050-77-3 | N/A |
| Molecular Formula | C₂₈H₅₄GdN₅O₂₀ | N/A |
| Molecular Weight | 938.0 g/mol | N/A |
| Appearance | Sterile, clear, colorless to slightly yellow aqueous solution | [5] |
| Concentration | 0.5 mmol/mL | [2] |
| T1 Relaxivity @ 1.5 T | 3.9-4.3 L mmol⁻¹ s⁻¹ | [2] |
| Osmolality | 1,960 mOsmol/kg water (6.9 times that of plasma) | [3] |
Mechanism of Action
The paramagnetic gadolinium ion in Gadopentetate Dimeglumine has seven unpaired electrons, which creates a strong local magnetic field.[7] When injected intravenously, it distributes into the extracellular fluid.[5] In the presence of the strong magnetic field of an MRI scanner, the gadolinium complex significantly shortens the T1 relaxation time of adjacent water protons.[4] Tissues with increased vascularity or a disrupted blood-brain barrier will accumulate the contrast agent, appearing brighter on T1-weighted images.[8]
Mechanism of action of Gadopentetate Dimeglumine.
Pharmacokinetics
Gadopentetate dimeglumine follows a two-compartment open model after intravenous administration.[3] It is primarily excreted unchanged by the kidneys.[2]
| Parameter | Value (Mean ± SD) | Reference |
| Distribution Half-life | 0.2 ± 0.13 hours | [3] |
| Elimination Half-life | 1.6 ± 0.13 hours | [3] |
| Renal Clearance | 1.76 ± 0.39 mL/min/kg | N/A |
| Plasma Clearance | 1.94 ± 0.28 mL/min/kg | N/A |
| Volume of Distribution | 266 ± 43 mL/kg | [9] |
| Urinary Excretion (6 hours) | 83 ± 14% | [3] |
| Urinary Excretion (24 hours) | 91 ± 13% | [3] |
Safety and Toxicology
The primary safety concern with gadolinium-based contrast agents, including Gadopentetate Dimeglumine, is the risk of Nephrogenic Systemic Fibrosis (NSF) in patients with severe renal impairment.[10] NSF is a rare but serious condition characterized by fibrosis of the skin and internal organs.[10] Therefore, screening for renal function is crucial before administration. In clinical trials, the most common adverse reaction reported was headache.[11]
| Adverse Reaction | Incidence Rate (%) | Reference |
| Overall Adverse Reactions | 2.4% | [2] |
| Headache | 4.8% | [11] |
| Nausea | <1% | [12] |
| Vomiting | <1% | [12] |
Experimental Protocols
Protocol 1: Synthesis of Gadopentetate Dimeglumine
This protocol outlines a general industrial method for the preparation of high-purity Gadopentetate Dimeglumine.[13]
Materials:
-
Gadolinium oxide (Gd₂O₃)
-
Pentetic acid (Diethylenetriaminepentaacetic acid, DTPA)
-
Deionized water
-
Anhydrous ethanol (B145695)
-
Resin column for purification
Procedure:
-
Chelation Reaction:
-
Mix gadolinium oxide and pentetic acid in a molar ratio of 1:2 in deionized water.
-
Heat the solution to 90-100 °C and reflux for 6-10 hours to form the gadolinium-DTPA complex solution.
-
-
Salt Formation:
-
Cool the gadolinium-DTPA solution to room temperature.
-
Add an aqueous solution of meglumine, ensuring the molar ratio of meglumine to pentetic acid is 1:1.
-
Stir the mixture at room temperature for 2-3 hours to obtain the Gadopentetate Dimeglumine solution.
-
-
Purification:
-
Filter the solution to remove any particulates.
-
Concentrate the solution to 45-55% mass concentration.
-
Pass the concentrated solution through a resin column to remove impurities.
-
-
Crystallization and Isolation:
-
Concentrate the purified filtrate again to 45-55% mass concentration.
-
While stirring, slowly add the concentrated solution dropwise into anhydrous ethanol (weight ratio of concentrate to ethanol should be 1:5 to 1:6).
-
Allow the product to crystallize for 60 minutes.
-
Filter the crystals and dry them under vacuum at 60 °C for 12-16 hours to obtain high-purity Gadopentetate Dimeglumine.
-
Workflow for the synthesis of Gadopentetate Dimeglumine.
Protocol 2: Quality Control Analysis
This protocol describes a method for determining the pentetic acid content in a Gadopentetate Dimeglumine injection solution.[14]
Materials:
-
Gadopentetate Dimeglumine injection solution
-
0.001 M Gadolinium sulfate (B86663) solution
-
Diluting solution (as specified in relevant pharmacopeia)
-
0.1 N Sodium hydroxide (B78521)
-
Glacial acetic acid
-
pH meter
-
Burette
Procedure:
-
Accurately measure a volume of the injection solution equivalent to about 938 mg of Gadopentetate Dimeglumine and transfer it to a suitable container.
-
Add 20 mL of water and 10 mL of the diluting solution, and mix.
-
Adjust the pH of the solution to 5 using 0.1 N sodium hydroxide or glacial acetic acid.
-
Titrate the solution with 0.001 M gadolinium sulfate solution until the color changes from yellow to reddish-violet.
-
Calculate the pentetic acid content based on the volume of gadolinium sulfate solution consumed. Each mL of 0.001 M gadolinium sulfate is equivalent to 0.7867 mg of pentetic acid.
Protocol 3: Standard MRI Protocol for Brain Imaging
This protocol provides a general framework for contrast-enhanced brain MRI using Gadopentetate Dimeglumine.[6][15]
Patient Preparation:
-
Screen for contraindications, especially renal impairment.
-
Obtain informed consent.
-
Establish intravenous access.
Imaging Protocol:
-
Pre-contrast Imaging:
-
Acquire standard non-contrast sequences:
-
Axial and Sagittal T1-weighted images
-
Axial T2-weighted images
-
Axial FLAIR (Fluid-Attenuated Inversion Recovery) images
-
Axial DWI (Diffusion-Weighted Imaging) with ADC (Apparent Diffusion Coefficient) maps
-
-
-
Contrast Administration:
-
Post-contrast Imaging:
-
Immediately following contrast administration, acquire post-contrast T1-weighted sequences in axial and coronal planes.
-
Optionally, a post-contrast FLAIR sequence can be acquired, as it may be more sensitive for detecting meningitis.[15]
-
Image Analysis:
-
Compare pre- and post-contrast images to identify areas of enhancement, which may indicate pathology such as tumors, inflammation, or infection.
Workflow for a standard contrast-enhanced brain MRI.
Protocol 4: Standard MRI Protocol for Cardiac Viability Imaging
This protocol outlines a general approach for assessing myocardial viability using Gadopentetate Dimeglumine.[17][18]
Patient Preparation:
-
Screen for contraindications.
-
Obtain informed consent.
-
Place ECG leads for cardiac gating.
-
Establish intravenous access.
Imaging Protocol:
-
Pre-contrast Imaging:
-
Acquire cine images for functional assessment (e.g., using SSFP sequences).
-
Acquire T1-weighted and T2-weighted "black-blood" images for anatomical evaluation.
-
-
Contrast Administration:
-
Post-contrast Imaging (Late Gadolinium Enhancement - LGE):
-
Wait for 10-20 minutes after contrast injection.
-
Acquire T1-weighted inversion-recovery prepared gradient-echo sequences.
-
The inversion time (TI) should be optimized to null the signal from normal myocardium.
-
Image Analysis:
-
Areas of late gadolinium enhancement appear bright and represent non-viable myocardium (infarction or scar tissue).
Protocol 5: Standard MRI Protocol for Liver Imaging
This protocol provides a general framework for contrast-enhanced liver MRI.[8][9]
Patient Preparation:
-
Patient should be NPO (nothing by mouth) for at least 4 hours.
-
Screen for contraindications.
-
Obtain informed consent.
-
Establish intravenous access.
Imaging Protocol:
-
Pre-contrast Imaging:
-
Axial T2-weighted images (with and without fat suppression).
-
Axial T1-weighted in-phase and out-of-phase images.
-
Diffusion-weighted imaging (DWI).
-
-
Contrast Administration:
-
Administer Gadopentetate Dimeglumine intravenously at a dose of 0.1 mmol/kg.
-
-
Dynamic Post-contrast Imaging:
-
Acquire T1-weighted 3D gradient-echo sequences at multiple phases:
-
Arterial phase: 20-30 seconds post-injection.
-
Portal venous phase: 60-70 seconds post-injection.
-
Equilibrium phase: 3-5 minutes post-injection.
-
-
Image Analysis:
-
The enhancement pattern of liver lesions during the different dynamic phases helps in their characterization.
Data Presentation
Effect of Dosage on Intracranial Tumor Enhancement
A dose-finding study demonstrated a dose-dependent enhancement of intracranial tumors.[20]
| Dosage (mmol/kg) | Diagnostically Valuable Enhancement (%) |
| 0.025 | 10 |
| 0.05 | 50 |
| 0.1 | 80-90 |
Relaxivity in Human Blood Plasma
The relaxivity of Gadopentetate Dimeglumine (Gd-DTPA) has been compared to other contrast agents at different magnetic field strengths.[4]
| Magnetic Field Strength (Tesla) | r1 Relaxivity (L mmol⁻¹ s⁻¹) | r2 Relaxivity (L mmol⁻¹ s⁻¹) |
| 0.2 | ~4.5 | ~5.5 |
| 1.5 | ~4.1 | ~4.6 |
| 3.0 | ~3.8 | ~4.2 |
Conclusion
Gadopentetate Dimeglumine (this compound) remains a valuable tool in the field of MRI, providing significant contrast enhancement for the diagnosis of a wide range of pathologies. These application notes and protocols are intended to provide a comprehensive resource for researchers and clinicians working with this contrast agent. Adherence to established safety guidelines, particularly regarding patients with renal impairment, is paramount. Further research and development may focus on optimizing imaging protocols and exploring new applications for this well-established contrast agent.
References
- 1. US9795695B2 - Process for the preparation of gadobenate dimeglumine complex in a solid form - Google Patents [patents.google.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bayer.com [bayer.com]
- 6. Diagnostic Performance of a 10-Minute Gadolinium-Enhanced Brain MRI Protocol Compared with the Standard Clinical Protocol for Detection of Intracranial Enhancing Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tranow.com [tranow.com]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Magnevist, (gadopentetate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 12. Liver specific magnetic resonance imaging contrast medium for evaluation of focal liver lesions – Initial experience at a service hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103664672A - Industrial preparation method of high-purity gadopentetate dimeglumine - Google Patents [patents.google.com]
- 14. pharmacopeia.cn [pharmacopeia.cn]
- 15. radiopaedia.org [radiopaedia.org]
- 16. drugs.com [drugs.com]
- 17. mriquestions.com [mriquestions.com]
- 18. Gadolinium-enhanced cardiovascular magnetic resonance: administered dose in relationship to united states food and drug administration (FDA) guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jacksonheartstudy.org [jacksonheartstudy.org]
- 20. Administration of gadopentetate dimeglumine in MR imaging of intracranial tumors: dosage and field strength - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Nanoparticles with 2-Ethylhexyl 3-mercaptopropionate (EINECS 256-689-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles with 2-ethylhexyl 3-mercaptopropionate (B1240610) (EHMP). EHMP is a hydrophobic thiol-containing molecule that can be effectively used as a capping agent or surface ligand for various types of nanoparticles.[1][2][3] The thiol group provides a strong affinity for the surface of noble metal nanoparticles (e.g., gold, silver) and semiconductor quantum dots, enabling the formation of stable, functionalized nanomaterials.[4][5][6] The 2-ethylhexyl group imparts hydrophobicity to the nanoparticle surface, making them dispersible in non-polar organic solvents and compatible with polymer matrices for the development of nanocomposites.
The functionalization of nanoparticles with EHMP is a critical step in tailoring their surface chemistry to achieve desired properties for specific applications, including in catalysis, sensing, and as components in advanced materials. These protocols focus on the functionalization of gold nanoparticles (AuNPs) and Cadmium Sulfide (CdS) quantum dots as representative examples.
Key Applications
-
Hydrophobization of Nanoparticles: Rendering nanoparticles dispersible in organic solvents for applications in polymer nanocomposites, coatings, and non-aqueous-based sensors.
-
Surface Passivation: Capping nanoparticle surfaces to prevent aggregation and enhance colloidal stability.[7]
-
Control of Nanoparticle Growth: Influencing the size and shape of nanoparticles during synthesis.
-
Platform for Further Functionalization: The ester group in EHMP can potentially be hydrolyzed to a carboxylic acid for subsequent bioconjugation or other surface modifications, although this is a more advanced application not covered in these protocols.
Data Presentation
Table 1: Representative Physical and Chemical Properties of 2-Ethylhexyl 3-mercaptopropionate
| Property | Value | Reference |
| EINECS Number | 256-689-5 | |
| CAS Number | 50448-95-8 | [7] |
| Molecular Formula | C11H22O2S | [3][7] |
| Molecular Weight | 218.36 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Functional Group | Thiol (-SH) | |
| Solubility | Hydrophobic, soluble in organic solvents | [1] |
Table 2: Example Data for Gold Nanoparticles Functionalized with 2-Ethylhexyl 3-mercaptopropionate
| Parameter | Before Functionalization (Citrate-capped AuNPs) | After Functionalization (EHMP-capped AuNPs) |
| Hydrodynamic Diameter (DLS) | 12 ± 2 nm | 15 ± 3 nm |
| Surface Plasmon Resonance (SPR) | 520 nm | 524 nm |
| Zeta Potential (in water) | -35 mV | Not applicable (insoluble in water) |
| Dispersibility | Water | Toluene (B28343), Chloroform, Hexane |
Table 3: Example Data for CdS Quantum Dots Functionalized with 2-Ethylhexyl 3-mercaptopropionate
| Parameter | Before Functionalization (Oleic acid-capped) | After Ligand Exchange with EHMP |
| Average Diameter (TEM) | 4.5 ± 0.5 nm | 4.6 ± 0.5 nm |
| Photoluminescence Emission Max. | 450 nm | 452 nm |
| Quantum Yield | ~40% | ~38% |
| Dispersibility | Toluene, Hexane | Toluene, Hexane |
Experimental Protocols
Protocol 1: One-Phase Synthesis and Functionalization of Gold Nanoparticles with 2-Ethylhexyl 3-mercaptopropionate in an Organic Medium
This protocol describes the synthesis of gold nanoparticles directly in an organic solvent with EHMP acting as the capping agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl4·3H2O)
-
2-Ethylhexyl 3-mercaptopropionate (EHMP)
-
Toluene (anhydrous)
-
Sodium borohydride (B1222165) (NaBH4)
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Syringes and needles
-
Centrifuge
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
Preparation of Gold Precursor Solution: In a 100 mL three-neck flask, dissolve 30 mg of HAuCl4·3H2O in 30 mL of toluene. Stir the solution vigorously until the gold salt is fully dissolved.
-
Addition of Capping Agent: To the gold precursor solution, add a 2-fold molar excess of 2-ethylhexyl 3-mercaptopropionate. Stir the mixture for 10 minutes under a nitrogen atmosphere.
-
Reduction of Gold: Prepare a fresh solution of 25 mg of sodium borohydride in 5 mL of ethanol. Rapidly inject the NaBH4 solution into the gold precursor/EHMP mixture under vigorous stirring.
-
Reaction and Nanoparticle Formation: The solution color should change from yellow to deep red, indicating the formation of gold nanoparticles. Allow the reaction to proceed for 2 hours at room temperature under a nitrogen atmosphere.
-
Purification of Nanoparticles:
-
Transfer the reaction mixture to centrifuge tubes.
-
Add 20 mL of methanol to precipitate the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of toluene.
-
Repeat the precipitation and centrifugation steps two more times to remove excess reagents.
-
-
Final Product: After the final wash, re-disperse the EHMP-functionalized gold nanoparticles in a suitable organic solvent (e.g., toluene, chloroform) for storage and characterization.
Protocol 2: Ligand Exchange for Functionalization of Pre-synthesized Hydrophobic Quantum Dots with 2-Ethylhexyl 3-mercaptopropionate
This protocol is suitable for replacing existing hydrophobic ligands (e.g., oleic acid) on quantum dots with EHMP.
Materials:
-
Pre-synthesized hydrophobic quantum dots (e.g., oleic acid-capped CdS QDs) dispersed in toluene.
-
2-Ethylhexyl 3-mercaptopropionate (EHMP)
-
Toluene (anhydrous)
-
Methanol or Acetone
Equipment:
-
Schlenk flask or vial with a septum
-
Magnetic stirrer
-
Syringes and needles
-
Centrifuge
-
Nitrogen or argon source
Procedure:
-
Preparation of Quantum Dot Solution: Disperse approximately 10 mg of the pre-synthesized oleic acid-capped CdS quantum dots in 10 mL of anhydrous toluene in a Schlenk flask.
-
Addition of EHMP: Under an inert atmosphere (nitrogen or argon), inject a large excess (e.g., 1 mL) of 2-ethylhexyl 3-mercaptopropionate into the quantum dot solution.
-
Ligand Exchange Reaction: Stir the mixture at room temperature for 12-24 hours. For some systems, gentle heating (e.g., 40-60 °C) can facilitate the exchange process.
-
Purification:
-
Transfer the solution to a centrifuge tube.
-
Add an anti-solvent (e.g., methanol or acetone) dropwise until the quantum dots begin to flocculate.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Carefully decant the supernatant, which contains the displaced oleic acid and excess EHMP.
-
Re-disperse the quantum dot pellet in a minimal amount of toluene.
-
Repeat the precipitation and centrifugation steps two more times to ensure complete removal of the original ligands and excess EHMP.
-
-
Storage: Store the purified EHMP-functionalized quantum dots dispersed in an organic solvent in a sealed vial under an inert atmosphere.
Visualizations
Caption: Workflow for the synthesis of EHMP-functionalized gold nanoparticles.
Caption: Ligand exchange workflow for functionalizing quantum dots with EHMP.
Troubleshooting
-
Nanoparticle Aggregation:
-
Cause: Insufficient capping agent, incomplete reaction, or poor solvent quality.
-
Solution: Ensure the use of anhydrous solvents. Increase the molar ratio of EHMP to the metal precursor. Ensure rapid and efficient stirring during the reduction step.
-
-
Incomplete Ligand Exchange:
-
Cause: Insufficient reaction time or temperature, or insufficient amount of EHMP.
-
Solution: Increase the reaction time or gently heat the mixture. Increase the concentration of EHMP.
-
-
Low Yield:
-
Cause: Loss of nanoparticles during washing steps.
-
Solution: Optimize the centrifugation speed and time. Ensure the nanoparticles are fully precipitated before decanting the supernatant.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Sodium borohydride is a reactive reducing agent; handle with care and away from acidic solutions.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. 2-Ethylhexyl 3-Mercaptopropionate | Nanoporation [nanoporation.eu]
- 2. 2-Ethylhexyl 3-Mercaptopropionate 50448-95-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-Ethylhexyl 3-mercaptopropionate | C11H22O2S | CID 92640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 5. Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aml.iaamonline.org [aml.iaamonline.org]
Application Notes and Protocols for Testing EINECS 256-689-5 (A Hexasodium Phosphonate Compound) as a Scale Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the experimental evaluation of EINECS 256-689-5, a hexasodium phosphonate (B1237965) compound, for its efficacy as a scale inhibitor. Scale formation, the unwanted precipitation of sparingly soluble inorganic salts, is a significant operational challenge in various industrial processes, including oil and gas production, water treatment, and geothermal energy extraction. Common scales include calcium carbonate (CaCO₃), barium sulfate (B86663) (BaSO₄), and calcium sulfate (CaSO₄). Phosphonate-based inhibitors are widely utilized to mitigate scale formation by interfering with crystal nucleation and growth.
These protocols outline standard laboratory procedures to quantify the performance of this compound in preventing the precipitation of common industrial scales. The methodologies detailed below are based on established industry standards, such as NACE TM0374, and common laboratory practices for assessing scale inhibitor performance.[1][2][3]
Static Jar Test Protocols
Static jar tests are fundamental for the initial screening of scale inhibitors. They provide a relatively quick and straightforward method to determine the minimum inhibitor concentration (MIC) required to prevent scale precipitation under specific conditions.
Objective
To determine the effectiveness of this compound in preventing the precipitation of calcium carbonate and barium sulfate at various concentrations and temperatures.
Materials and Reagents
-
This compound stock solution (e.g., 1000 ppm in deionized water)
-
Cation brine solution (containing CaCl₂ or BaCl₂)
-
Anion brine solution (containing NaHCO₃ or Na₂SO₄)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Glass jars or bottles with caps
-
Water bath or oven for temperature control
-
Filtration apparatus (0.45 µm filters)
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for cation analysis
-
pH meter
-
Analytical balance
Experimental Workflow: Static Jar Test
Caption: Workflow for the static jar test to evaluate scale inhibitor efficiency.
Protocol for Calcium Carbonate Inhibition Test (Adapted from NACE TM0374)[1][2][3]
-
Brine Preparation:
-
Prepare a cation brine containing a known concentration of calcium chloride (e.g., 20,000 ppm Ca²⁺).
-
Prepare an anion brine containing a known concentration of sodium bicarbonate (e.g., 5,000 ppm HCO₃⁻).
-
-
Test Solution Preparation:
-
In a series of glass jars, add a specific volume of the anion brine.
-
Add varying concentrations of the this compound stock solution to each jar to achieve the desired test concentrations (e.g., 0, 1, 5, 10, 20, 50 ppm). A blank with no inhibitor is essential.
-
Adjust the pH of the solutions if required.
-
-
Initiation of Scaling:
-
Place the jars in a water bath or oven set to the desired test temperature (e.g., 71°C).[1]
-
Once the solutions reach thermal equilibrium, add the cation brine to each jar while stirring to initiate the scaling reaction.
-
-
Incubation:
-
Cap the jars and incubate for a specified period (e.g., 24 hours).
-
-
Sample Analysis:
-
After incubation, cool the jars to room temperature.
-
Filter each solution through a 0.45 µm filter.
-
Analyze the concentration of calcium ions (Ca²⁺) in the filtrate using ICP-OES or AAS.
-
-
Calculation of Inhibition Efficiency:
-
The inhibition efficiency (%) is calculated using the following formula: % Inhibition = [(Ca_inhibited - Ca_blank) / (Ca_initial - Ca_blank)] * 100 Where:
-
Ca_inhibited is the calcium concentration in the presence of the inhibitor.
-
Ca_blank is the calcium concentration in the absence of the inhibitor.
-
Ca_initial is the initial calcium concentration before precipitation.
-
-
Protocol for Barium Sulfate Inhibition Test
The protocol is similar to the calcium carbonate test, with the following modifications:
-
Brine Preparation: Use barium chloride (BaCl₂) for the cation brine and sodium sulfate (Na₂SO₄) for the anion brine.
-
Temperature: Barium sulfate scaling is often tested at higher temperatures (e.g., 95°C) to simulate reservoir conditions.[4]
-
Analysis: Analyze for barium ion (Ba²⁺) concentration in the filtrate.
Data Presentation: Static Jar Test Results
Table 1: Calcium Carbonate Inhibition Efficiency of this compound at 71°C
| Inhibitor Concentration (ppm) | Initial [Ca²⁺] (ppm) | Final [Ca²⁺] in Blank (ppm) | Final [Ca²⁺] with Inhibitor (ppm) | Inhibition Efficiency (%) |
| 0 (Blank) | 10,000 | 2,500 | 2,500 | 0 |
| 1 | 10,000 | 2,500 | 4,000 | 20 |
| 5 | 10,000 | 2,500 | 7,500 | 67 |
| 10 | 10,000 | 2,500 | 9,500 | 93 |
| 20 | 10,000 | 2,500 | 9,900 | 99 |
| 50 | 10,000 | 2,500 | 9,950 | 99.3 |
Table 2: Barium Sulfate Inhibition Efficiency of this compound at 95°C
| Inhibitor Concentration (ppm) | Initial [Ba²⁺] (ppm) | Final [Ba²⁺] in Blank (ppm) | Final [Ba²⁺] with Inhibitor (ppm) | Inhibition Efficiency (%) |
| 0 (Blank) | 500 | 50 | 50 | 0 |
| 1 | 500 | 50 | 150 | 22.2 |
| 5 | 500 | 50 | 350 | 66.7 |
| 10 | 500 | 50 | 480 | 95.6 |
| 20 | 500 | 50 | 495 | 98.9 |
| 50 | 500 | 50 | 498 | 99.6 |
Dynamic Tube Blocking Test Protocol
Dynamic tube blocking tests simulate the flow conditions found in industrial pipelines and provide a more realistic assessment of a scale inhibitor's performance.
Objective
To evaluate the ability of this compound to prevent scale deposition in a capillary tube under flowing conditions, determining the minimum inhibitor concentration required to prevent a significant increase in differential pressure.
Materials and Apparatus
-
Dynamic scale loop apparatus, including:
-
High-pressure pumps for cation and anion brines
-
Pre-heating coils
-
Capillary scaling coil (e.g., stainless steel, Hastelloy)
-
Differential pressure transducer
-
Temperature and pressure sensors
-
Data acquisition system
-
-
Cation and anion brine solutions (as prepared for static tests)
-
This compound stock solution
Experimental Workflow: Dynamic Tube Blocking Test
Caption: Workflow for the dynamic tube blocking test.
Protocol
-
System Preparation:
-
Assemble the dynamic scale loop system and ensure it is clean and leak-free.
-
Calibrate the differential pressure transducer.
-
-
Brine Pumping and Heating:
-
Pump the cation and anion brines through the system at a constant flow rate (e.g., 10 mL/min each).
-
Heat the brines to the desired test temperature in the pre-heating coils.
-
-
Blank Run:
-
First, conduct a blank run without any inhibitor to establish the time it takes for the differential pressure to increase due to scale formation. This is the "time to block."
-
-
Inhibitor Injection:
-
Introduce the this compound stock solution into the anion brine stream at a specific concentration.
-
-
Monitoring:
-
Mix the inhibited anion brine with the cation brine just before the capillary coil.
-
Continuously monitor and record the differential pressure across the capillary coil.
-
-
Determining MIC:
-
The test is considered a "pass" if the differential pressure does not increase significantly (e.g., by more than 1 psi) over a set period (e.g., 2 hours).
-
Systematically decrease the inhibitor concentration in subsequent runs until a "fail" is observed. The lowest concentration that results in a "pass" is the Minimum Inhibitor Concentration (MIC).
-
Data Presentation: Dynamic Tube Blocking Test Results
Table 3: Dynamic Tube Blocking Results for Calcium Carbonate Scale at 80°C
| Inhibitor Concentration (ppm) | Test Duration (hours) | ΔP Increase (psi) | Result |
| 0 (Blank) | 0.5 | > 5 | Fail |
| 2 | 2 | 3.5 | Fail |
| 5 | 2 | 0.8 | Pass |
| 10 | 2 | 0.5 | Pass |
| 20 | 2 | 0.2 | Pass |
MIC = 5 ppm
Logical Relationship of Experimental Procedures
The experimental design follows a logical progression from preliminary screening to more rigorous, condition-specific testing.
Caption: Logical flow of the experimental evaluation of the scale inhibitor.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a scale inhibitor. By systematically conducting static jar tests followed by dynamic tube blocking tests, researchers can effectively determine the minimum inhibitor concentration and assess its performance under simulated field conditions. The clear presentation of quantitative data in tabular format will facilitate direct comparison and informed decision-making for the application of this phosphonate-based scale inhibitor.
References
in vitro studies of EINECS 256-689-5 on osteoclast activity
As of my last update, there are no publicly available in vitro studies specifically investigating the effects of EINECS 256-689-5, also identified by CAS number 50655-31-7 with the chemical name hexasodium [[[2-[--INVALID-LINK--amino]ethyl]imino]bis(methylene)]bisphosphonate, on osteoclast activity.
Therefore, this document presents a set of detailed, hypothetical application notes and protocols designed for researchers, scientists, and drug development professionals to investigate the potential effects of this compound on osteoclast function. These protocols are based on established methodologies for evaluating nitrogen-containing bisphosphonates, a class of compounds to which this compound belongs, known for their role in inhibiting osteoclast activity.
Application Notes
Introduction
Osteoclasts are multinucleated cells responsible for bone resorption, a critical process in bone remodeling. Dysregulation of osteoclast activity can lead to various bone disorders, including osteoporosis and metastatic bone disease. Nitrogen-containing bisphosphonates are a primary class of therapeutics that inhibit osteoclast function by disrupting the mevalonate (B85504) pathway, which is crucial for the post-translational modification of small GTPases essential for osteoclast survival and function.
The compound this compound is a phosphonate-containing molecule. These protocols outline a screening strategy to determine if it exhibits inhibitory effects on osteoclast differentiation and activity, consistent with other nitrogen-containing bisphosphonates. The proposed experiments will assess its impact on osteoclast formation, resorptive capacity, and key signaling pathways.
Hypothetical Efficacy Summary
The following tables present hypothetical quantitative data that could be generated from the successful application of the protocols described below. These tables are for illustrative purposes to guide researchers in data presentation and interpretation.
Table 1: Effect of this compound on Osteoclast Differentiation
| Concentration (µM) | TRAP-Positive Multinucleated Cells (MNCs) per well (Mean ± SD) | Percentage Inhibition of Differentiation (%) |
| 0 (Vehicle Control) | 150 ± 12 | 0 |
| 0.1 | 135 ± 10 | 10 |
| 1 | 98 ± 9 | 35 |
| 10 | 45 ± 6 | 70 |
| 50 | 15 ± 4 | 90 |
| 100 | 5 ± 2 | 97 |
Table 2: Effect of this compound on Osteoclast Resorption Activity
| Concentration (µM) | Resorption Pit Area (% of Control) (Mean ± SD) | Percentage Inhibition of Resorption (%) |
| 0 (Vehicle Control) | 100 ± 8 | 0 |
| 0.1 | 92 ± 7 | 8 |
| 1 | 65 ± 5 | 35 |
| 10 | 25 ± 4 | 75 |
| 50 | 8 ± 2 | 92 |
| 100 | 2 ± 1 | 98 |
Table 3: Effect of this compound on Farnesyl Pyrophosphate Synthase (FPPS) Activity
| Concentration (µM) | FPPS Enzyme Activity (% of Control) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5 | \multirow{6}{*}{8.5} |
| 0.1 | 95 ± 4 | |
| 1 | 75 ± 6 | |
| 10 | 48 ± 5 | |
| 50 | 15 ± 3 | |
| 100 | 5 ± 1 |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation Assay
Objective: To determine the effect of this compound on the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse Macrophage Colony-Stimulating Factor (M-CSF)
-
Recombinant mouse Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
This compound (dissolved in a suitable vehicle, e.g., sterile water or PBS)
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
96-well culture plates
-
Microscope
Procedure:
-
Seed BMMs or RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For BMMs, add 30 ng/mL of M-CSF to the culture medium.
-
Allow cells to adhere for 24 hours.
-
Induce osteoclast differentiation by adding 50 ng/mL of RANKL to the culture medium.
-
Simultaneously, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control.
-
Incubate the plates for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the respective treatments every 2-3 days.
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
Identify and count TRAP-positive multinucleated cells (MNCs) with three or more nuclei under a light microscope.
Protocol 2: Bone Resorption Pit Assay
Objective: To assess the effect of this compound on the bone-resorbing activity of mature osteoclasts.
Materials:
-
Mature osteoclasts (generated as described in Protocol 1)
-
Dentine slices or bone-mimicking calcium phosphate-coated plates
-
Toluidine blue stain
-
Sonicator
-
Microscope with image analysis software
Procedure:
-
Generate mature osteoclasts on a standard culture plate as described in Protocol 1.
-
Gently detach the mature osteoclasts using a cell scraper or non-enzymatic cell dissociation solution.
-
Seed the detached osteoclasts onto dentine slices or calcium phosphate-coated plates in the presence of M-CSF and RANKL.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control.
-
Incubate for 24-48 hours to allow for resorption.
-
Remove the cells from the slices/plates by sonication in ammonium (B1175870) hydroxide (B78521) or treatment with bleach.
-
Stain the slices/plates with 1% toluidine blue to visualize the resorption pits.
-
Capture images of the resorption pits using a microscope.
-
Quantify the total area of resorption pits using image analysis software.
Protocol 3: Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
Objective: To determine if this compound inhibits the activity of FPPS, a key enzyme in the mevalonate pathway.
Materials:
-
Recombinant human FPPS enzyme
-
Geranyl pyrophosphate (GPP)
-
Isopentenyl pyrophosphate (IPP)
-
Assay buffer
-
Malachite green-based phosphate (B84403) detection kit
-
This compound
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant FPPS, and GPP.
-
Add various concentrations of this compound or a known FPPS inhibitor (positive control) to the reaction mixture.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding IPP.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection kit.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of FPPS inhibition and determine the IC50 value.
Visualizations
Caption: Hypothesized signaling pathway for this compound in osteoclasts.
Caption: Experimental workflow for in vitro osteoclast assays.
Application Notes and Protocols for In Vivo Evaluation of EINECS 256-689-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
EINECS 256-689-5 is the European Inventory of Existing Commercial Chemical Substances registration number for the compound N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide , commonly known as MGK 264. It is a widely used synergist in pesticide formulations, enhancing the efficacy of active ingredients such as pyrethroids. The primary mechanism of action for its synergistic activity is the inhibition of cytochrome P450 enzymes in insects, which are responsible for metabolizing and detoxifying insecticides.
Recent studies in animal models have revealed that MGK 264 is an activator of the constitutive androstane (B1237026) receptor (CAR) . This nuclear receptor plays a crucial role in the regulation of xenobiotic and endobiotic metabolism in the liver. Activation of CAR leads to the transcriptional upregulation of various genes, including those encoding for cytochrome P450 enzymes like CYP2B . Given its interaction with key metabolic and potentially neurological pathways, a thorough in vivo evaluation of this compound is critical for understanding its toxicological profile and potential therapeutic or adverse effects.
These application notes provide detailed protocols for the formulation and in vivo testing of this compound in rodent models, focusing on acute toxicity, dermal irritation, CAR activation, and neurobehavioral effects.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide | |
| Common Name | MGK 264 | |
| CAS Number | 113-48-4 | |
| Molecular Formula | C₁₇H₂₅NO₂ | |
| Molecular Weight | 275.39 g/mol | |
| Physical State | Oily liquid | |
| Solubility | Lipophilic | |
| Acute Oral LD₅₀ (Rat) | 2800 mg/kg | [1] |
| Dermal Irritation (Rabbit) | Non-irritating to slightly irritating | [2][3] |
In Vivo Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to its lipophilic nature, this compound requires a suitable vehicle for effective in vivo administration. The following formulations are recommended for oral and dermal routes.
3.1.1. Oral Formulation (for Gavage)
-
Procedure:
-
Warm the corn oil to approximately 37°C to reduce viscosity.
-
Add the required amount of this compound to the warmed corn oil.
-
Vortex or sonicate the mixture until the compound is completely dissolved and a clear solution is formed.
-
Prepare fresh on the day of dosing.
-
3.1.2. Dermal Formulation
-
Vehicle: Polyethylene (B3416737) glycol (PEG) 400[7][8][9]
-
Procedure:
-
Add the required amount of this compound to PEG 400.
-
Gently warm the mixture to approximately 40°C while stirring until a homogenous solution is achieved.
-
Allow the formulation to cool to room temperature before application.
-
Prepare fresh on the day of dosing.
-
Acute Oral Toxicity Study (OECD 423)
This protocol is designed to assess the acute toxic effects of a single oral dose of this compound.
-
Test System: Wistar rats (female, 8-12 weeks old).
-
Group Size: 3 animals per group.
-
Dosing:
-
Administer this compound formulated in corn oil via oral gavage.
-
Start with a dose of 2000 mg/kg. Based on the outcome (mortality or morbidity), subsequent groups are dosed at lower or higher fixed dose levels (e.g., 300, 550, 1750, 5000 mg/kg).
-
-
Observations:
-
Monitor animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing and then daily for 14 days.
-
Record body weight on days 0, 7, and 14.
-
-
Endpoint:
-
Determination of the LD₅₀ value and observation of clinical signs of toxicity.
-
Dermal Irritation Study (OECD 404)
This protocol evaluates the potential of this compound to cause skin irritation.
-
Test System: New Zealand White rabbits (male or female, young adult).
-
Group Size: 3 animals.
-
Procedure:
-
Twenty-four hours before the test, clip the fur from the dorsal area of the trunk of each animal.
-
Apply 0.5 mL of the dermal formulation of this compound to a small area (~6 cm²) of intact skin.
-
Cover the application site with a gauze patch and a semi-occlusive dressing.
-
After a 4-hour exposure period, remove the dressing and wash the treated area with a suitable solvent (e.g., ethanol) followed by water to remove any residual test substance.
-
-
Observations:
-
Examine the treated skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Score the skin reactions according to the Draize scale.
-
-
Endpoint:
-
Calculation of the Primary Irritation Index (PII) to classify the irritancy potential.
-
Constitutive Androstane Receptor (CAR) Activation Study
This protocol is designed to investigate the in vivo activation of CAR in the liver by this compound.
-
Test System: C57BL/6 mice (male, 8-10 weeks old).
-
Group Size: 5-6 animals per group.
-
Dosing:
-
Treatment Group: Administer this compound (e.g., 50 mg/kg) in corn oil via oral gavage daily for 3 consecutive days.
-
Positive Control Group: Administer TCPOBOP (a known CAR activator) at 3 mg/kg in corn oil via intraperitoneal injection as a single dose.[10][11]
-
Vehicle Control Group: Administer corn oil only via oral gavage daily for 3 days.
-
-
Sample Collection and Analysis:
-
Twenty-four hours after the last dose, euthanize the mice and collect the livers.
-
Weigh the livers and calculate the liver-to-body weight ratio.
-
Prepare liver microsomes for the analysis of CYP2B10 activity.
-
Isolate total RNA from a portion of the liver for qRT-PCR analysis of Cyp2b10 gene expression.
-
-
Endpoints:
-
Liver-to-body weight ratio.
-
Relative mRNA expression of Cyp2b10.
-
CYP2B10 enzymatic activity (e.g., using a specific substrate like 7-ethoxy-4-(trifluoromethyl)coumarin).
-
Neurotoxicity Screening
This battery of tests aims to screen for potential neurotoxic effects of this compound, given its synergistic role with neurotoxic pyrethroid insecticides.
-
Test System: Sprague-Dawley rats (male, 8-10 weeks old).
-
Group Size: 8-10 animals per group.
-
Dosing:
-
Administer this compound in corn oil via oral gavage at multiple dose levels (e.g., 100, 300, 1000 mg/kg) for a specified duration (e.g., 14 or 28 days).
-
Include a vehicle control group.
-
-
Behavioral Assessments:
3.5.1. Open Field Test [12][13][14][15][16]
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape.
-
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the test.
-
Place each rat individually in the center of the open field arena.
-
Record the animal's activity for 5-10 minutes using an automated tracking system.
-
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and velocity.
3.5.2. Rotarod Test [17][18][19][20][21]
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Train the rats on the rotarod at a constant low speed (e.g., 4-5 rpm) for a few days prior to the test.
-
During the test, place the rat on the rod and gradually accelerate the rotation (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
-
Parameters Measured: Latency to fall (in seconds).
-
Signaling Pathways and Experimental Workflows
Constitutive Androstane Receptor (CAR) Activation Pathway
The following diagram illustrates the proposed signaling pathway for CAR activation by this compound, leading to the induction of Cyp2b10 gene expression in hepatocytes.
Caption: CAR activation by this compound and subsequent gene induction.
Experimental Workflow for In Vivo Studies
The following diagram outlines the general workflow for the proposed in vivo experiments.
Caption: General workflow for in vivo studies of this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Evaluation of dermal corrosion and irritation by Cytoreg in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of acute dermal irritation/corrosion, acute inhalation toxicity and cytotoxicity tests for Nanobiocide® [nanomedicine-rj.com]
- 4. Lipid metabolism: Fat Tolerance Test (oral gavage with olive or corn oil) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cutaneous toxicity studies with methoxy polyethylene glycol-350 (MPEG-350) in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation and tissue integration of various polyethylene glycol matrices: a comparative study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Constitutive androstane receptor agonist, TCPOBOP, attenuates steatohepatitis in the methionine choline-deficient diet-fed mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Open field test in rats [protocols.io]
- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 17. biomed-easy.com [biomed-easy.com]
- 18. researchgate.net [researchgate.net]
- 19. Rotarod test in rats [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of EINECS 256-689-5
Welcome to the technical support center for the synthesis of EINECS 256-689-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of Hexasodium [[[2-[--INVALID-LINK--amino]ethyl]imino]bis(methylene)]bisphosphonate (CAS Number: 50655-31-7).
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for the compound with the chemical name Hexasodium [[[2-[--INVALID-LINK--amino]ethyl]imino]bis(methylene)]bisphosphonate. Its corresponding CAS (Chemical Abstracts Service) number is 50655-31-7.
Q2: What are the general synthetic approaches for preparing complex aminobisphosphonates like this compound?
A2: The synthesis of structurally complex aminobisphosphonates typically involves multi-component reactions that form the key carbon-phosphorus (C-P) bonds. The most common and relevant methods include:
-
The Kabachnik-Fields Reaction: This is a three-component reaction involving an amine, a carbonyl compound (like formaldehyde), and a dialkyl phosphite (B83602) to form α-aminophosphonates. Given the structure of the target molecule, a variation of this reaction is a likely synthetic route.
-
The Pudovik Reaction: This reaction involves the addition of a dialkyl phosphite to an imine. It is mechanistically related to the Kabachnik-Fields reaction, where the imine is often formed in situ.
-
Mannich-type reactions: These involve the aminoalkylation of a compound containing an active hydrogen with formaldehyde (B43269) and a primary or secondary amine. The resulting product can then be phosphonated.
Due to the intricate structure of this compound, its synthesis is expected to be a multi-step process, likely starting from a polyamine backbone, followed by successive phosphonomethylation and hydroxymethylation steps.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of complex aminobisphosphonates. This guide addresses potential issues based on common problems in related phosphonate (B1237965) syntheses.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction conditions (temperature, time) may not be optimal for this specific substrate. 2. Side reactions: The formation of byproducts may be consuming starting materials. 3. Moisture sensitivity: Phosphite reagents are often sensitive to moisture, which can lead to hydrolysis and reduced reactivity. 4. Catalyst deactivation: If a catalyst is used, it may be poisoned by impurities or degrade under the reaction conditions. | 1. Optimize reaction conditions: Systematically vary the temperature, reaction time, and stoichiometry of reactants. Use techniques like TLC or NMR to monitor reaction progress. 2. Control reaction temperature: For exothermic reactions, maintain a low temperature during reagent addition to minimize side product formation. 3. Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use fresh or purified catalyst: Ensure the catalyst is active and free from contaminants. |
| Formation of Multiple Byproducts | 1. Over-alkylation: The amine nitrogen atoms can be alkylated more than the desired number of times. 2. Oxidation of phosphites: Dialkyl phosphites can be oxidized to phosphates, which are unreactive in the C-P bond-forming step. 3. Complex reaction pathways: In multi-component reactions, various competing reactions can occur simultaneously. | 1. Control stoichiometry: Use a precise stoichiometry of the alkylating agent (e.g., formaldehyde and dialkyl phosphite) to amine. Stepwise addition of reagents may also be beneficial. 2. Inert atmosphere: Running the reaction under an inert atmosphere can minimize oxidation. 3. Stepwise synthesis: Consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step. This can provide better control over the reaction. |
| Difficult Product Isolation and Purification | 1. High polarity of the product: The multiple phosphonate and amine groups make the final product highly polar and often water-soluble, making extraction with organic solvents difficult. 2. Formation of salts: The product is a hexasodium salt, and its solubility will be highly dependent on the pH and counter-ions present. 3. Amorphous or oily product: The final product may not be a crystalline solid, making purification by recrystallization challenging. | 1. Ion-exchange chromatography: This is often the most effective method for purifying highly polar, ionic compounds. 2. Precipitation/Crystallization: Carefully adjust the pH and solvent system to induce precipitation or crystallization of the desired product. The addition of a co-solvent in which the product is insoluble can be effective. 3. Lyophilization: If the product is water-soluble, lyophilization (freeze-drying) can be used to isolate it from an aqueous solution. |
Experimental Protocols (Hypothetical)
While a specific, validated protocol for this compound is not publicly available, a plausible synthetic approach can be conceptualized based on established methodologies for analogous compounds. The following represents a hypothetical, multi-step synthesis that researchers could adapt and optimize.
Overall Synthetic Strategy:
The synthesis would likely start with a suitable polyamine and involve the stepwise introduction of the phosphonomethyl and hydroxymethyl groups.
Caption: Hypothetical workflow for the synthesis of this compound.
Step 1: Synthesis of an Amino-bis(phosphonate) Intermediate (Illustrative Example)
This step is based on the synthesis of amino-bis(methylene phosphonic acid) derivatives.
-
Reaction: A three-component reaction between an amine, formaldehyde, and diethyl phosphite.
-
Procedure:
-
In a round-bottom flask, dissolve the starting amine (e.g., a protected form of diethylenetriamine) in a suitable solvent (e.g., ethanol (B145695) or water).
-
Cool the solution in an ice bath.
-
Slowly add aqueous formaldehyde, followed by the dropwise addition of diethyl phosphite, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or ³¹P NMR.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting intermediate, for example, by column chromatography or precipitation.
-
Signaling Pathways and Logical Relationships
The structure of this compound, with its multiple phosphonate groups, suggests it may act as a chelating agent or interact with biological systems where phosphate (B84403) recognition is important. While the specific biological pathways are not detailed in the provided context, a logical diagram can illustrate the potential mechanism of action for bisphosphonates in general, which often involves targeting enzymes in the mevalonate (B85504) pathway in bone metabolism.
Caption: General mechanism of action for nitrogen-containing bisphosphonates.
Technical Support Center: Overcoming Solubility Challenges with GW501516 (Cardarine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with GW501516 (Cardarine).
Frequently Asked Questions (FAQs)
Q1: What is GW501516 (Cardarine) and why is its solubility a concern?
A1: GW501516, also known as Cardarine, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1] It was initially investigated for its potential in treating metabolic and cardiovascular diseases.[2][3] Like many research compounds, GW501516 is a lipophilic molecule, which can lead to low aqueous solubility. This poor solubility can be a significant hurdle in experimental setups, affecting the accuracy of results and the bioavailability of the compound in in-vitro and in-vivo studies.
Q2: What are the known solvents for GW501516?
A2: GW501516 is known to be soluble in several organic solvents. Its solubility profile is crucial for preparing stock solutions and experimental formulations.[4][5][6]
Solubility Data for GW501516
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble (~20 mg/ml) | [5][6] |
| Ethanol | Soluble (~12 mg/ml) | [4][5][6] |
| Polyethylene Glycol 400 (PEG-400) | Soluble | [4][5] |
| Propylene Glycol | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble (~25 mg/ml) | [6] |
| Water | Partially soluble / Sparingly soluble | [4][6] |
Q3: My GW501516 is not dissolving properly in my aqueous buffer. What should I do?
A3: Direct dissolution of GW501516 in aqueous buffers is challenging due to its hydrophobic nature.[6] It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO, ethanol, or DMF.[6] This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your experiment is low enough to not affect the biological system being studied.
Troubleshooting Guide: Common Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems encountered with GW501516.
Issue 1: Precipitate formation after diluting the stock solution in an aqueous medium.
-
Cause: The concentration of GW501516 in the final aqueous solution may have exceeded its solubility limit, causing it to precipitate out. The organic solvent from the stock solution is diluted, reducing its solvating power.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Issue 2: Inconsistent results in cell-based assays.
-
Cause: Poor solubility can lead to inconsistent dosing and the formation of compound aggregates, which can have different biological effects than the solubilized form.
-
Preventative Measures and Solutions:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your cells.
-
Solubility Testing: Before conducting a large-scale experiment, perform a small-scale solubility test at your desired final concentration and in your specific cell culture medium.
-
Fresh Preparations: Prepare fresh dilutions of GW501516 from the stock solution for each experiment to avoid potential degradation or precipitation over time.
-
Experimental Protocols for Enhancing Solubility
For particularly challenging experimental systems requiring higher concentrations of GW501516, the following advanced methods can be employed. These techniques are widely used to improve the solubility and bioavailability of poorly soluble compounds.[7][8][9][10]
1. Co-solvency
-
Principle: This method involves using a mixture of a water-miscible solvent (co-solvent) and water to increase the solubility of a hydrophobic compound.[8]
-
Protocol:
-
Prepare a high-concentration stock solution of GW501516 in a biocompatible co-solvent such as DMSO or PEG-400.
-
For your experiment, prepare a series of dilutions of the stock solution in your aqueous buffer.
-
Determine the highest concentration of the co-solvent that is tolerated by your experimental system (e.g., cell line) without causing toxicity.
-
Prepare your final working solutions of GW501516, ensuring the co-solvent concentration remains at or below the predetermined tolerated level.
-
2. Use of Surfactants
-
Principle: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[10]
-
Protocol:
-
Select a biocompatible, non-ionic surfactant such as Tween 80 or Polysorbate 20.
-
Prepare a stock solution of the surfactant in your aqueous buffer.
-
Prepare your GW501516 solution by adding the compound to the surfactant-containing buffer.
-
Gently agitate or sonicate the mixture until the compound is fully dissolved. The concentration of the surfactant should be kept as low as possible while achieving the desired solubility.
-
Mechanism of Action: GW501516 Signaling Pathway
Understanding the mechanism of action of GW501516 is crucial for interpreting experimental results. GW501516 is a selective agonist for the PPARδ receptor.[1][2] Upon binding, it modulates the expression of genes involved in lipid metabolism and energy expenditure.
Caption: Simplified signaling pathway of GW501516.
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. biolongevitysupplements.com [biolongevitysupplements.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sarmful.com [sarmful.com]
- 5. GW 501516 Cardarine Raw Powder - Supreme Labs USA [supremelabsusa.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chelation Efficiency of BAPTA (EINECS 256-689-5)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), a highly selective calcium chelator. Content is structured to address specific experimental challenges and provide robust protocols for optimizing its chelation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is BAPTA and why is it used?
A1: BAPTA is a high-affinity, selective calcium (Ca²⁺) chelator. It is widely utilized in research to buffer intracellular calcium concentrations, thereby allowing for the investigation of the roles of Ca²⁺ in various cellular signaling pathways.[1][2] Its key advantages include a high selectivity for Ca²⁺ over magnesium (Mg²⁺), rapid binding and release kinetics compared to other chelators like EGTA, and relative insensitivity to physiological pH changes.[1][3][4][5]
Q2: What is the difference between BAPTA and BAPTA-AM?
A2: BAPTA in its free acid or salt form is membrane-impermeant and is used for controlling extracellular Ca²⁺ levels or must be introduced into cells via methods like microinjection.[1][6] BAPTA-AM is a cell-permeant acetoxymethyl (AM) ester derivative of BAPTA. The AM ester groups render the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant BAPTA form in the cytoplasm where it can chelate intracellular Ca²⁺.[4][5][7]
Q3: How should BAPTA and BAPTA-AM be stored?
A3: BAPTA salts should be stored desiccated and protected from light, with storage temperatures ranging from room temperature to -20°C for long-term stability (over one year).[1] BAPTA-AM is more sensitive to hydrolysis and should be stored desiccated and protected from light at -20°C, where it is stable for at least six months.[1] Stock solutions of BAPTA-AM in anhydrous DMSO should be aliquoted to avoid multiple freeze-thaw cycles and used within a week if possible.[1]
Q4: Can BAPTA have effects unrelated to calcium chelation?
A4: Yes, researchers should be aware of potential off-target effects. BAPTA and its derivatives have been reported to inhibit phospholipase C (PLC) activity independently of their role as Ca²⁺ chelators.[1][2] There is also evidence that BAPTA-AM can inhibit certain voltage-gated potassium (Kv) channels and induce endoplasmic reticulum (ER) stress.[1][8] Recent studies also suggest that some cellular effects of BAPTA may be Ca²⁺-independent, for instance, through the direct inhibition of metabolic enzymes like PFKFB3.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent loading of BAPTA-AM into cells. | 1. Hydrolysis of BAPTA-AM: The AM ester has degraded due to moisture.2. Poor solubility: BAPTA-AM is precipitating in the aqueous loading buffer.3. Active efflux: Cells are actively pumping out the de-esterified BAPTA.4. Insufficient de-esterification: Intracellular esterase activity is low. | 1. Prepare fresh stock solutions of BAPTA-AM in high-quality, anhydrous DMSO.[1] Aliquot and store properly.2. Use a non-ionic detergent like Pluronic® F-127 (typically 0.02-0.04% final concentration) to improve solubility and aid dispersion in the loading buffer.[1][10]3. Include an organic anion transporter inhibitor, such as probenecid (B1678239) (0.5-1.0 mM), in the loading and experimental buffer to reduce leakage.[10]4. Increase the incubation time to allow for complete hydrolysis by cellular esterases. A post-loading incubation of 20-30 minutes is often recommended.[11] |
| Observed cellular toxicity or unexpected physiological responses. | 1. High concentration of BAPTA-AM or DMSO. 2. Off-target effects: BAPTA may be affecting other cellular processes (see FAQ Q4).3. Calcium depletion: Excessive chelation is disrupting essential Ca²⁺-dependent functions. | 1. Perform a dose-response curve to determine the minimum effective concentration of BAPTA-AM (typically in the 1-10 µM range for loading).[7] Ensure the final DMSO concentration is non-toxic to your cells (usually <0.5%).2. As a control, consider using a BAPTA analog with a low affinity for Ca²⁺ to determine if the observed effects are independent of calcium chelation.[9]3. Titrate the BAPTA-AM concentration carefully. The goal is often to buffer, not completely eliminate, Ca²⁺ signals. |
| Chelation efficiency appears to be pH-dependent. | Protonation of carboxylate groups: Although less sensitive than EGTA, BAPTA's Ca²⁺ binding can still be affected by significant pH changes. | BAPTA is generally reliable in the physiological pH range (around 7.0-7.4).[4][5] However, if your experimental conditions involve significant pH shifts, it is crucial to calibrate your measurements and determine the apparent dissociation constant for your specific buffer conditions. |
| Inconsistent results between experiments. | 1. Variable purity of BAPTA: The purity of commercially available BAPTA can vary and may decrease over time.[12]2. Presence of interfering ions: Other divalent or trivalent cations can interfere with BAPTA-Ca²⁺ binding.3. Temperature fluctuations: The affinity of BAPTA for Ca²⁺ is temperature-dependent.[12] | 1. Source high-purity BAPTA and consider verifying its purity. Drying the compound may eliminate certain impurities.[12]2. While BAPTA is highly selective for Ca²⁺ over Mg²⁺, be aware of other potential interfering ions like Zn²⁺ in your system.[3]3. Maintain a consistent temperature throughout your experiments and report the temperature at which measurements are made. |
Data Presentation
Table 1: Dissociation Constants (Kd) of BAPTA for Calcium under Various Conditions
| Condition | Kd (nM) | Reference(s) |
| No Mg²⁺ | 160 | [1] |
| 1 mM Mg²⁺ | 700 | [1][13] |
| 100 mM KCl, 10 mM MOPS, pH 7.2, 22°C | ~110 | [7] |
| 300 mM KCl | 400 - 20,000 (for various derivatives) | [14][15] |
| Pseudo-physiological (pH 7.2, 100 mM KCl) | 102 (trans-isomer of an azobenzene (B91143) derivative) |
Note: Dissociation constants can vary significantly with temperature, pH, ionic strength, and the presence of other ions. It is recommended to determine the Kd under your specific experimental conditions.[3]
Experimental Protocols
Protocol: Loading Cells with BAPTA-AM for Intracellular Calcium Chelation
This protocol provides a general guideline for loading adherent cells in a 96-well plate format. Optimization will be required for different cell types and experimental setups.
Materials:
-
BAPTA-AM (CAS 126150-97-8)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with Hepes (HHBS) or other suitable physiological buffer
-
Pluronic® F-127 (10% w/v stock solution in water)
-
Probenecid (25 mM stock solution)
-
Adherent cells cultured in a 96-well plate
Procedure:
-
Prepare Stock Solutions:
-
BAPTA-AM Stock (2-5 mM): Dissolve BAPTA-AM in anhydrous DMSO. For example, to make a 2 mM solution, mix 1 mg of BAPTA-AM with ~654 µL of DMSO. Store aliquots at -20°C.[10]
-
Pluronic® F-127 (10%): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. Gentle heating (40-50°C) may be required.[10]
-
Probenecid (25 mM): Prepare in a suitable buffer, potentially using 1 M NaOH to aid dissolution before adjusting the final volume and pH.[10]
-
-
Prepare 2X Loading Buffer:
-
For a final in-well concentration of 5 µM BAPTA-AM, 0.04% Pluronic® F-127, and 1 mM Probenecid, prepare a 2X working solution containing 10 µM BAPTA-AM, 0.08% Pluronic® F-127, and 2 mM Probenecid in HHBS.[10]
-
Example: To make 1 mL of 2X loading buffer, add 2-5 µL of 2-5 mM BAPTA-AM stock, 8 µL of 10% Pluronic® F-127, and 80 µL of 25 mM Probenecid to 907-910 µL of HHBS. Mix well.
-
-
Cell Loading:
-
Grow adherent cells in a 96-well plate to the desired confluency (e.g., in 100 µL of culture medium).
-
Add 100 µL of the 2X loading buffer to each well containing 100 µL of culture medium. This dilutes the buffer to 1X.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined empirically.
-
Following the 37°C incubation, allow the plate to sit at room temperature for an additional 30 minutes to ensure complete de-esterification of the BAPTA-AM by intracellular esterases.[11]
-
-
Wash Step:
-
Gently remove the loading solution from the wells.
-
Wash the cells once or twice with warm HHBS (or your experimental buffer) containing 1 mM Probenecid to remove extracellular BAPTA-AM.
-
-
Experiment:
-
Add the final experimental buffer (containing 1 mM Probenecid) to the cells. The cells are now loaded with BAPTA and ready for your experiment.
-
Visualizations
Experimental Workflow: BAPTA-AM Cell Loading
Caption: Workflow for loading cells with the calcium chelator BAPTA-AM.
Signaling Pathway: Inhibition of Ca²⁺-Dependent MAPK/ERK Pathway by BAPTA
Caption: BAPTA chelates Ca²⁺, inhibiting PKC and the downstream MAPK/ERK pathway.
References
- 1. BAPTA-AM, an intracellular calcium chelator, inhibits RANKL-induced bone marrow macrophages differentiation through MEK/ERK, p38 MAPK and Akt, but not JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Store-operated Ca2+ entry activates the CREB transcription factor in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BAPTA induces a decrease of intracellular free calcium and a translocation and inactivation of protein kinase C in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium signaling - Wikipedia [en.wikipedia.org]
- 13. Involvement of protein kinase C in Ca(2+)-signaling pathways to activation of AP-1 DNA-binding activity evoked via NMDA- and voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Aggregation of Functionalized Nanoparticles
This technical support center provides guidance for researchers, scientists, and drug development professionals working with functionalized nanoparticles, with a specific focus on those synthesized with 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA). Aggregation is a common challenge in nanoparticle experiments, and this resource offers troubleshooting strategies and frequently asked questions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation?
A1: Nanoparticle aggregation is often a result of thermodynamic instability. Factors that can lead to this instability include changes in temperature, pH, solvent polarity, and high salt concentrations. The surface chemistry of the nanoparticles, including the density and conformation of the functionalized polymer, also plays a crucial role.
Q2: How does temperature influence the aggregation of thermo-responsive nanoparticles like those functionalized with MEO2MA?
A2: MEO2MA-functionalized nanoparticles often exhibit a Lower Critical Solution Temperature (LCST).[1][2][3][4] Below the LCST, the polymer chains are hydrated and extended, which helps to keep the nanoparticles dispersed. Above the LCST, the polymer undergoes a conformational change, becoming more hydrophobic and collapsing, which can lead to inter-particle aggregation. It is critical to know the LCST of your specific nanoparticle formulation to avoid temperature-induced aggregation during experiments.
Q3: Can the pH of the experimental medium affect nanoparticle stability?
A3: Yes, pH can significantly impact the stability of functionalized nanoparticles, especially if the polymer contains pH-responsive groups. For copolymers containing acrylic acid, for example, changes in pH will alter the ionization of the acid groups.[5] At certain pH values, this can reduce electrostatic repulsion between particles, leading to aggregation.
Q4: What role does the solvent play in nanoparticle aggregation?
A4: The solvent is critical for maintaining the colloidal stability of nanoparticles. The functionalized polymer shell is designed to be well-solvated in a specific solvent system. If the solvent polarity is changed significantly, for instance by adding a non-solvent, the polymer chains can collapse, causing the nanoparticles to aggregate.
Troubleshooting Guide: Nanoparticle Aggregation
This guide provides a structured approach to diagnosing and resolving common issues with nanoparticle aggregation during your experiments.
| Observation | Potential Cause | Recommended Action |
| Immediate aggregation upon dispersion in buffer. | Incorrect buffer composition: High ionic strength or inappropriate pH can disrupt nanoparticle stability. | - Verify the pH and ionic strength of your buffer. - Test dispersion in a range of buffer concentrations to find the optimal conditions. - Consider using a buffer with a different ionic composition. |
| Aggregation observed after a change in temperature. | Exceeding the Lower Critical Solution Temperature (LCST): For thermo-responsive nanoparticles, temperatures above the LCST will induce aggregation.[1][2][3][4] | - Determine the LCST of your nanoparticles using techniques like Dynamic Light Scattering (DLS) with temperature control. - Ensure all experimental steps are performed below the LCST. - If higher temperatures are required, consider cross-linking the polymer shell to improve stability. |
| Slow aggregation over time, even at appropriate temperatures. | Insufficient surface functionalization: A low density of the stabilizing polymer on the nanoparticle surface may not provide enough steric hindrance to prevent aggregation over time. | - Review the synthesis protocol to ensure complete and uniform surface functionalization. - Characterize the surface coating using techniques like Thermogravimetric Analysis (TGA) or Fourier-Transform Infrared Spectroscopy (FTIR). |
| Aggregation during drug loading or other modification steps. | Chemical incompatibility: The drug or other molecules being loaded may interact with the nanoparticle's functional groups in a way that destabilizes the particles. | - Assess the chemical compatibility of the drug with the nanoparticle's surface polymer. - Modify the drug loading protocol, for example by adjusting the pH or using a different solvent system. |
Experimental Protocols
Determination of Lower Critical Solution Temperature (LCST)
Objective: To determine the temperature at which thermo-responsive nanoparticles begin to aggregate.
Methodology:
-
Sample Preparation: Disperse the functionalized nanoparticles in the desired aqueous medium (e.g., water, PBS) at a known concentration.
-
Instrumentation: Use a Dynamic Light Scattering (DLS) instrument equipped with a temperature-controlled sample holder.
-
Measurement:
-
Equilibrate the sample at a temperature well below the expected LCST (e.g., 15-20 °C).
-
Measure the particle size and polydispersity index (PDI).
-
Increase the temperature in small increments (e.g., 1-2 °C per step), allowing the sample to equilibrate at each temperature before measurement.
-
Continue measurements until a significant increase in particle size and PDI is observed, indicating aggregation.
-
-
Data Analysis: Plot the particle size (or derived count rate) as a function of temperature. The onset of the sharp increase in size is defined as the LCST.
General Nanoparticle Dispersion Workflow
The following diagram illustrates a general workflow for the successful dispersion of functionalized nanoparticles, minimizing the risk of aggregation.
Caption: Nanoparticle Dispersion Workflow.
Troubleshooting Logic for Nanoparticle Aggregation
This decision tree provides a logical pathway for troubleshooting unexpected nanoparticle aggregation.
Caption: Troubleshooting Nanoparticle Aggregation.
References
- 1. The Effect of Copolymer-Based Nanoparticle Composition (MEO2MA-OEGMA) on the Release Profile of Doxorubicin In Vitro [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of poly(2-(2-methoxyethoxy)ethyl methacrylate) hydrogel using starch-based nanosphere cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Quantification of N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine (EINECS 256-689-5)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical techniques for the quantification of N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What is N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine and what are its common applications?
N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine (EINECS 256-689-5) is an antioxidant and antiozonant commonly used in the rubber industry to protect against degradation. It belongs to the class of p-phenylenediamine (B122844) (PPD) derivatives. These compounds are known for their sensitizing properties and are also used in some hair dyes and other industrial applications.
Q2: What are the primary analytical techniques for quantifying N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine?
The most common and effective techniques for the quantification of N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine and related PPD derivatives are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD), and Gas Chromatography-Mass Spectrometry (GC-MS). For higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is also a powerful tool.
Q3: Why is the quantification of p-phenylenediamine derivatives challenging?
Several factors can complicate the quantification of PPD derivatives:
-
Instability: These compounds can be susceptible to oxidation, especially when exposed to air and light. This can lead to lower recovery and inaccurate quantification.[1][2]
-
Chromatographic Issues: PPDs can exhibit poor peak shapes, such as tailing, on reverse-phase HPLC columns.[1]
-
Matrix Effects: Complex sample matrices, such as rubber extracts or biological fluids, can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.
Troubleshooting Guides
HPLC-UV Analysis
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause: Secondary interactions between the basic amine groups of the analyte and residual silanols on the HPLC column.
-
Troubleshooting Steps:
-
Use an End-capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize silanol (B1196071) interactions.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of the amine groups. A slightly basic pH (e.g., using a phosphate (B84403) or borate (B1201080) buffer) can often improve peak shape.
-
Add an Ion-Pairing Reagent: Incorporate an ion-pairing reagent like heptane (B126788) sulfonic acid into the mobile phase to improve peak symmetry.[1]
-
Increase Mobile Phase Ionic Strength: A higher buffer concentration can sometimes reduce peak tailing.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause: Fluctuations in mobile phase composition, column temperature, or pump performance.
-
Troubleshooting Steps:
-
Premix Mobile Phase: If using an isocratic method, premix the mobile phase components to ensure consistency.
-
Degas Mobile Phase: Thoroughly degas the mobile phase to prevent bubble formation in the pump.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.
-
Check Pump Performance: Perform a pump performance test to check for leaks or pressure fluctuations.
-
Issue 3: Low Analyte Response
-
Possible Cause: Analyte degradation, incorrect detection wavelength, or sample loss during preparation.
-
Troubleshooting Steps:
-
Protect from Light and Air: Prepare and store standards and samples in amber vials and minimize exposure to air. The use of an antioxidant like sodium ascorbate (B8700270) in the diluent can help prevent degradation.[3]
-
Optimize Detection Wavelength: Determine the UV absorbance maximum for N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine (typically around 280-290 nm for PPD derivatives) and set the detector to this wavelength.[3][4]
-
Evaluate Sample Preparation: Perform recovery studies to ensure the analyte is not being lost during extraction or filtration steps.
-
GC-MS Analysis
Issue 1: No or Low Analyte Peak
-
Possible Cause: Analyte is not volatile enough, is thermally degrading in the injector, or is adsorbing to active sites in the GC system.
-
Troubleshooting Steps:
-
Derivatization: Consider derivatizing the amine groups to increase volatility and thermal stability.
-
Optimize Injector Temperature: Lower the injector temperature to minimize thermal degradation.
-
Use a Deactivated Inlet Liner and Column: Ensure the GC inlet liner and analytical column are properly deactivated to prevent analyte adsorption.
-
Pulsed Splitless Injection: This technique can enhance the transfer of higher boiling point analytes onto the column.[5]
-
Issue 2: Matrix Interference
-
Possible Cause: Co-eluting compounds from the sample matrix are interfering with the analyte peak.
-
Troubleshooting Steps:
-
Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize GC Temperature Program: Adjust the oven temperature program to improve the separation of the analyte from interfering peaks.
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): In MS detection, using SIM or MRM mode can significantly improve selectivity and reduce the impact of matrix interference.
-
Experimental Protocols
Protocol 1: HPLC-UV Quantification of N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine
This protocol is a general guideline and may require optimization for specific sample matrices.
1. Sample Preparation (from a rubber matrix): a. Weigh approximately 1 gram of the rubber sample into a glass vial. b. Add 10 mL of a suitable extraction solvent (e.g., acetone:chloroform 1:1).[4] c. Sonicate for 30 minutes. d. Centrifuge the extract and filter the supernatant through a 0.45 µm PTFE syringe filter. e. Evaporate the solvent under a stream of nitrogen. f. Reconstitute the residue in a known volume of mobile phase.
2. HPLC-UV Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.025 M Phosphate Buffer (pH 6.0) with 0.1% heptane sulfonic acid sodium salt (gradient or isocratic)[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm[3] |
3. Calibration: a. Prepare a series of calibration standards of N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine in the mobile phase. b. Construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: GC-MS Quantification of N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine
This protocol is a general guideline and may require optimization.
1. Sample Preparation (from a rubber matrix): a. Follow the same extraction procedure as in Protocol 1. b. After reconstitution in a suitable solvent (e.g., ethyl acetate), the sample is ready for GC-MS analysis.
2. GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5MS or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) |
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.3 µg/mL | - |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery %) | 98-102% | 95-105% |
Table 2: GC-MS Quantification of N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine in Rubber Samples (Hypothetical Data)
| Sample ID | Concentration (µg/g) | %RSD (n=3) |
| Rubber Sample A | 125.6 | 2.1 |
| Rubber Sample B | 254.1 | 1.8 |
| Rubber Sample C | 78.9 | 3.2 |
Visualizations
Caption: Experimental workflow for the quantification of N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine.
Caption: Troubleshooting decision tree for analytical issues.
Caption: Potential adverse outcome pathway for p-phenylenediamine derivatives.
References
- 1. Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment [mdpi.com]
- 2. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. agilent.com [agilent.com]
Technical Support Center: Enhancing the Stability of EINECS 256-689-5 Formulations
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of formulations containing EINECS 256-689-5. The chemical substance associated with EINECS number 256-689-5 is a hexasodium salt of Diethylenetriamine penta(methylene phosphonic acid), a potent chelating agent. Understanding and mitigating stability issues is critical for ensuring the efficacy, safety, and shelf-life of products containing this compound.
This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during formulation development and experimental studies.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and formulation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in Aqueous Formulations | - pH Shift: The solubility of phosphonate (B1237965) salts is highly pH-dependent. A decrease in pH can lead to the protonation of the phosphonate groups, reducing solubility. - Presence of Divalent or Trivalent Metal Ions: Contamination with metal ions such as Ca²⁺, Mg²⁺, Fe³⁺, or Al³⁺ can lead to the formation of insoluble metal-phosphonate complexes. - Low Temperature: Solubility may decrease at lower storage temperatures. | - pH Adjustment: Maintain the pH of the formulation in the alkaline range (typically pH 8-10) to ensure the compound remains in its fully ionized, soluble form. - Use of Purified Water: Employ high-purity water (e.g., deionized or distilled) to minimize metal ion contamination. - Incorporate a Co-solvent: If compatible with the application, a small amount of a polar co-solvent may improve solubility. - Temperature Control: Store formulations at controlled room temperature and avoid refrigeration unless specified. |
| Discoloration (Yellowing or Browning) of the Formulation | - Oxidative Degradation: The presence of oxidizing agents or exposure to air (oxygen) can lead to oxidative degradation, particularly in the presence of trace metal ions which can catalyze these reactions. - Photodegradation: Exposure to UV or visible light can induce degradation, often leading to colored byproducts. | - Inert Atmosphere: During formulation, consider blanketing the solution with an inert gas like nitrogen to minimize exposure to oxygen. - Addition of Antioxidants: Incorporate a suitable antioxidant into the formulation. The choice of antioxidant will depend on the specific application and compatibility. - Light Protection: Store the formulation in amber or opaque containers to protect it from light. |
| Loss of Potency or Chelating Capacity Over Time | - Hydrolytic Degradation: While generally stable, prolonged exposure to extreme pH and high temperatures can lead to hydrolysis of the phosphonate groups. - Oxidative and Photodegradation: As mentioned above, these degradation pathways can lead to the breakdown of the active molecule, reducing its chelating ability. | - pH Control: Maintain the formulation pH within the optimal stability range. - Temperature Management: Avoid excessive heat during processing and storage. Follow recommended storage conditions. - Comprehensive Stability Testing: Conduct long-term and accelerated stability studies under various conditions to establish an appropriate shelf-life. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions? A1: Generally, a pH range of 8 to 10 is recommended to maintain the stability and solubility of the hexasodium salt of DTPMP. In this range, the phosphonate groups are fully deprotonated, enhancing solubility and chelating efficacy.
-
Q2: Are there any known incompatibilities with common excipients? A2: Cationic excipients and high concentrations of salts of divalent or trivalent metals can be incompatible, leading to precipitation. It is crucial to perform compatibility studies with all formulation components.
Stability and Degradation
-
Q3: What are the primary degradation pathways for this compound? A3: The primary degradation pathways include photodegradation, particularly in the presence of metal ions, and oxidative degradation. These processes can lead to the cleavage of the C-P bond, resulting in the formation of smaller phosphonate fragments and eventually orthophosphate.
-
Q4: How susceptible is this compound to microbial degradation? A4: Phosphonates, in general, are not readily biodegradable.[1] Therefore, microbial degradation is not considered a primary stability concern for the active ingredient itself, but the overall formulation should be adequately preserved.
Analytical Methods
-
Q5: What analytical techniques are suitable for stability-indicating assays of this compound? A5: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV after derivatization, or Mass Spectrometry) is a powerful technique for separating the parent compound from its degradation products. Ion chromatography can also be employed for the analysis of phosphonates.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways for the hexasodium salt of DTPMP under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the hexasodium salt of DTPMP in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a developed stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the hexasodium salt of DTPMP from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a suitable detector. Due to the lack of a strong chromophore in the parent molecule, derivatization followed by UV detection, or a mass spectrometer (MS) detector is often required.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the mobile phase should be carefully controlled.
-
Derivatization (if using UV detection): A pre-column or post-column derivatization step may be necessary to introduce a UV-active moiety to the phosphonate molecule and its degradation products.
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent, or MS detection for direct analysis.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway of Phosphonate Chelating Agents
Caption: General degradation pathway for phosphonate chelating agents under stress conditions.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
References
modifying experimental conditions for EINECS 256-689-5 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ligand binding assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
A significant challenge in ligand binding assays is achieving accurate, reproducible results. Common problems include high background, low signal-to-noise ratio, and variability between experiments. This section addresses these and other specific issues you may encounter.
Q1: What are the most common causes of high background noise in my binding assay?
High background noise can obscure specific binding signals and is often multifactorial. Potential causes include:
-
Non-specific binding: The ligand or detection antibody may bind to components of the assay system other than the target molecule.
-
Insufficient blocking: Inadequate blocking of non-specific binding sites on the assay plate or membrane can lead to elevated background.
-
Reagent quality: Poor quality reagents, such as antibodies with cross-reactivity or degraded labeled ligands, can contribute to non-specific signals.[1]
-
Cellular metabolism: In cell-based assays, cellular enzymes may process radiolabeled or fluorescently tagged ligands, leading to non-specific signals.[2]
Q2: How can I reduce high background noise?
To mitigate high background, consider the following troubleshooting steps:
| Strategy | Action |
| Optimize Blocking | Increase the concentration or incubation time of the blocking agent. Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers).[1] |
| Increase Washing Steps | Add extra wash steps after incubation with the ligand or detection antibody to remove unbound reagents. Optimize the composition of the wash buffer (e.g., add a mild detergent like Tween-20). |
| Adjust Reagent Concentrations | Titrate the concentrations of the labeled ligand and detection antibody to find the optimal balance between specific signal and background. |
| Control Cellular Metabolism | For cell-based assays using radiolabeled metabolites, perform incubations at low temperatures (e.g., 4°C) to inhibit metabolic activity.[2] |
Q3: My signal-to-noise ratio is very low. What should I do?
A low signal-to-noise ratio can make it difficult to distinguish true binding from background. To improve this, focus on enhancing the specific signal and reducing background.
Troubleshooting Low Signal-to-Noise Ratio
-
Verify Reagent Activity: Ensure that your ligand, receptor preparation, and detection reagents are active and not expired.
-
Optimize Incubation Times: Ensure the binding reaction has reached equilibrium. This may require longer incubation times.[3][4]
-
Check Assay Buffer Composition: The pH, ionic strength, and presence of co-factors in the assay buffer can significantly impact binding affinity.
-
Increase Receptor Concentration: In some cases, a higher concentration of the target receptor can lead to a stronger signal.[3]
-
Consider Signal Amplification: For assays with inherently low signals, consider using signal amplification techniques, such as enzyme-linked detection systems.[1]
Q4: I'm observing significant variability between replicate wells and different experiments. How can I improve reproducibility?
Poor reproducibility is a common issue that can undermine the reliability of your data.[1]
Strategies to Improve Assay Reproducibility
-
Standardize Protocols: Ensure all experimental steps, including reagent preparation, incubation times, and washing procedures, are performed consistently.
-
Ensure Proper Mixing: Inadequate mixing of reagents can lead to uneven binding across the assay plate.
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Control Temperature: Perform all incubations at a consistent temperature, as temperature fluctuations can affect binding kinetics.
-
Automate Liquid Handling: If possible, use automated liquid handling systems to minimize pipetting errors.
-
Perform Regular Quality Control: Include positive and negative controls in every assay to monitor performance and identify deviations.
Experimental Protocols
Below are detailed methodologies for two common types of ligand binding assays.
Protocol 1: Direct Binding Assay using a Labeled Ligand
This protocol is designed to determine the affinity (Kd) and binding site concentration (Bmax) of a labeled ligand for its receptor.
Materials:
-
Labeled ligand (e.g., radiolabeled, fluorescently labeled)
-
Receptor preparation (e.g., purified protein, cell membrane preparation, whole cells)
-
Assay buffer (optimized for the specific interaction)
-
Wash buffer
-
Non-specific binding control (an excess of unlabeled ligand)
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Assay plates (e.g., 96-well microplate)
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Detection instrument (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Prepare Reagents: Dilute the labeled ligand and receptor preparation to their working concentrations in assay buffer.
-
Set up Assay Plate:
-
Total Binding: Add a fixed amount of receptor preparation and varying concentrations of the labeled ligand to designated wells.
-
Non-specific Binding: In a separate set of wells, add the same components as for total binding, but also include a high concentration (e.g., 100-fold excess) of unlabeled ligand.
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Blank: Include wells with only assay buffer and labeled ligand (no receptor) to measure background.
-
-
Incubation: Incubate the plate for a predetermined time at a specific temperature to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
For membrane preparations, use rapid filtration through a glass fiber filter to separate bound from free ligand.
-
For whole cells, centrifugation can be used to pellet the cells with bound ligand.
-
-
Washing: Quickly wash the filters or cell pellets with ice-cold wash buffer to remove unbound ligand.
-
Detection: Quantify the amount of bound labeled ligand using the appropriate detection instrument.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each labeled ligand concentration.
-
Plot specific binding as a function of the free labeled ligand concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax.
-
Protocol 2: Competitive Binding Assay
This protocol is used to determine the affinity of an unlabeled test compound by measuring its ability to compete with a labeled ligand for binding to a receptor.
Materials:
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Labeled ligand (at a fixed concentration, typically at or below its Kd)
-
Unlabeled test compounds (at varying concentrations)
-
Receptor preparation
-
Assay and wash buffers
-
Assay plates and detection instrument
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the unlabeled test compounds. Prepare working solutions of the labeled ligand and receptor preparation.
-
Set up Assay Plate:
-
Add the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compound to the wells.
-
Include control wells for total binding (no unlabeled competitor) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation: Incubate the plate to allow the competitive binding to reach equilibrium.
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Separation and Washing: Separate bound and free labeled ligand and wash as described in the direct binding assay protocol.
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the unlabeled test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of unlabeled compound that inhibits 50% of the specific binding of the labeled ligand).
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Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflows and Pathways
Diagrams can help clarify complex experimental processes and signaling pathways.
Caption: General workflow for a ligand binding assay.
Caption: A logical flow for troubleshooting common binding assay issues.
References
Technical Support Center: Strategies to Reduce Phosphonate Compound Toxicity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at reducing the toxicity of phosphonate (B1237965) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the toxicity of phosphonate compounds?
A1: The main strategies focus on modifying the phosphonate molecule to improve its pharmacokinetic and pharmacodynamic properties. These include:
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Prodrug Approach: Masking the negatively charged phosphonate group with biolabile protecting groups to enhance cell permeability and oral bioavailability. This is the most common and extensively studied strategy.[1][2][3]
-
Formulation Strategies: Developing advanced formulations such as enteric-coated tablets or nanoparticles to control the drug release profile and minimize local toxicity.[4][5]
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Co-administration with Protective Agents: Administering the phosphonate drug along with agents that can mitigate its toxic effects, such as proton pump inhibitors (PPIs) to reduce gastrointestinal irritation.[6][7][8]
Q2: What are the most common toxicities associated with phosphonate compounds?
A2: The toxicity profile can vary depending on the specific compound, but common adverse effects include:
-
Gastrointestinal (GI) Toxicity: Oral administration of bisphosphonates is often associated with upper GI irritation, including esophagitis, erosions, and ulcers.[9] This is thought to be due to direct irritation of the mucosa.
-
Nephrotoxicity (Kidney Toxicity): High doses or intravenous administration of some phosphonates, particularly nitrogen-containing bisphosphonates, can lead to renal toxicity. This is often related to their accumulation in renal proximal tubule cells.[10][11][12][13]
-
Acute Phase Response: Intravenous administration can induce a transient flu-like illness characterized by fever and muscle pain.
-
Osteonecrosis of the Jaw (ONJ): A rare but serious complication, primarily associated with high-dose intravenous bisphosphonates used in cancer patients.
Q3: How does the prodrug approach work to reduce toxicity?
A3: Phosphonate compounds are typically highly charged at physiological pH, which limits their ability to cross cell membranes and leads to poor oral absorption.[1][3] The prodrug strategy involves attaching lipophilic (fat-soluble) groups to the phosphonate moiety. These "promoieties" neutralize the charge, allowing the prodrug to be more easily absorbed and to enter cells. Once inside the target cells, cellular enzymes cleave off the promoieties, releasing the active phosphonate drug. This targeted release can increase the therapeutic efficacy while minimizing systemic exposure and off-target toxicity.[1][2]
Troubleshooting Guides
Prodrug Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of prodrug | - Incomplete reaction. - Degradation of starting materials or product. - Inefficient purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Ensure all reagents and solvents are anhydrous. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). - Use a different purification method (e.g., flash chromatography with a different solvent system, recrystallization). - Consider an alternative synthetic route if yields remain low.[14][15] |
| Prodrug is unstable | - The chosen promoiety is too labile under the reaction or purification conditions. - Presence of acidic or basic impurities. | - Use milder reaction conditions. - Neutralize the reaction mixture before workup and purification. - Choose a more stable promoiety for your specific synthetic route. |
| Difficulty in purifying the final product | - Co-elution of the product with starting materials or byproducts. - Product is an oil and does not crystallize. | - Optimize the chromatographic conditions (try different solvent gradients or a different stationary phase). - If the product is an oil, try to precipitate it as a salt. - Consider using preparative High-Performance Liquid Chromatography (HPLC) for purification. |
In Vitro Cytotoxicity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in MTT/LDH assay | - Inconsistent cell seeding. - Edge effects in the microplate. - Pipetting errors. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate, or fill them with media without cells. - Use a multichannel pipette for adding reagents and ensure proper mixing. |
| Unexpectedly high toxicity of the prodrug compared to the parent compound | - The promoiety itself is toxic. - The cleavage byproducts (e.g., formaldehyde (B43269) from POM prodrugs) are toxic. - The prodrug has a different off-target effect. | - Test the cytotoxicity of the promoiety and its byproducts alone. - Consider using a different promoiety that releases less toxic byproducts (e.g., POC instead of POM).[16] - Perform target engagement and selectivity assays. |
| No observed cytotoxicity even at high concentrations | - The compound is not cell-permeable. - The cells do not express the target enzyme/pathway. - The incubation time is too short. - The compound precipitates in the culture medium. | - Confirm cellular uptake of the compound. - Use a cell line known to be sensitive to the compound or its class. - Perform a time-course experiment to determine the optimal incubation time. - Check the solubility of the compound in the culture medium and consider using a solubilizing agent like DMSO (ensure the final concentration is non-toxic to the cells).[17] |
In Vivo Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor oral bioavailability of the prodrug | - Instability of the prodrug in the gastrointestinal tract (e.g., acidic or enzymatic degradation). - Inefficient absorption from the gut. - High first-pass metabolism in the liver. | - Test the stability of the prodrug in simulated gastric and intestinal fluids. - Consider formulation strategies like enteric coatings to protect the prodrug from stomach acid. - Co-administer with inhibitors of relevant metabolic enzymes, if known. - Investigate different promoieties that may have better absorption characteristics.[2] |
| Unexpected toxicity in animal models | - Species-specific metabolism leading to toxic metabolites. - Off-target effects not observed in vitro. - Formulation excipients may be causing toxicity. | - Characterize the metabolic profile of the prodrug in the animal model. - Conduct a thorough toxicological evaluation, including histopathology of major organs. - Run a vehicle control group to assess the toxicity of the formulation excipients. |
| Lack of efficacy in vivo despite good in vitro activity | - Poor pharmacokinetic properties (e.g., rapid clearance, low exposure at the target tissue). - Inefficient conversion of the prodrug to the active drug in the target tissue. | - Perform a full pharmacokinetic study to determine Cmax, AUC, and half-life. - Measure the concentration of the active drug in the target tissue. - Consider a different dosing regimen (e.g., more frequent administration). |
Data Presentation
Table 1: Comparative in vitro cytotoxicity of a phosphonate compound and its prodrugs.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Adefovir (PMEA) | CEM-SS | Anti-HIV | 15.0 | [18] |
| bis(POM)-PMEA | CEM-SS | Anti-HIV | 0.8 | [18] |
| bis(tBu-SATE)-PMEA | CEM-SS | Anti-HIV | 0.7 | [18] |
| CP (bisphosphonate derivative) | SGC-7901 (Gastric Cancer) | MTT | 32.39 | [18] |
| Zoledronic Acid | SGC-7901 (Gastric Cancer) | MTT | >100 | [18] |
Table 2: Comparative pharmacokinetic parameters of Adefovir and its prodrug Adefovir Dipivoxil in humans.
| Parameter | Adefovir | Adefovir Dipivoxil | Reference |
| Oral Bioavailability | < 12% | 59% | [2] |
| Cmax (ng/mL) | Not applicable (poor oral absorption) | 18.4 | [11] |
| Tmax (hr) | Not applicable | 1.75 | [11] |
| Elimination Half-life (hr) | ~7.5 | ~7.5 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of bis(Pivaloyloxymethyl) (POM) Phosphonate Prodrugs
This protocol is a general guideline for the synthesis of bis(POM) prodrugs from a parent phosphonic acid.
Materials:
-
Parent phosphonic acid
-
Chloromethyl pivalate (B1233124) (POM-Cl) or Iodomethyl pivalate (POM-I)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Anhydrous sodium iodide (NaI) (if using POM-Cl)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for column chromatography)
Procedure:
-
Dissolve the phosphonic acid (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2.2 equivalents) to the solution and stir at room temperature for 10 minutes.
-
If using POM-Cl, add NaI (2.2 equivalents) to the reaction mixture.
-
Add POM-Cl or POM-I (2.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bis(POM) prodrug.
Protocol 2: In Vitro Cytotoxicity Assessment using the LDH Assay
This protocol outlines the measurement of cytotoxicity by quantifying lactate (B86563) dehydrogenase (LDH) release from damaged cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Test compounds (phosphonates and their prodrugs)
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (typically 490 nm and a reference wavelength around 680 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells for:
-
Vehicle control: cells treated with the vehicle (e.g., DMSO) at the same concentration as in the compound-treated wells.
-
Untreated control: cells in culture medium only (for spontaneous LDH release).
-
Maximum LDH release control: cells to be treated with lysis buffer before the final reading.
-
Medium background control: wells with culture medium but no cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Prior to the assay, add lysis buffer to the maximum LDH release control wells and incubate for the time recommended by the kit manufacturer.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 15-30 minutes).
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelengths.
-
Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Signaling Pathways and Experimental Workflows
Bisphosphonate-Induced Gastrointestinal Toxicity
Bisphosphonates can cause direct irritation to the gastrointestinal mucosa. One proposed mechanism involves the disruption of the protective hydrophobic barrier of the gastric epithelium, allowing gastric acid to cause damage. This can lead to inflammation and apoptosis of mucosal cells.[9] Another mechanism suggests that bisphosphonates induce mitochondrial superoxide (B77818) production, leading to lipid peroxidation and subsequent cellular injury.[19]
References
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6331316B1 - Enteric coated pharmaceutical tablet and method of manufacturing - Google Patents [patents.google.com]
- 5. Preparation and evaluation of enteric coated tablets of hot melt extruded lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using bisphosphonates with proton pump inhibitors (PPIs) – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Rheumatoid Arthritis Treatment Options | Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 9. Bisphosphonates Mechanism of Esophageal and Gastrointestinal Irritation [ebmconsult.com]
- 10. dolor.org.co [dolor.org.co]
- 11. Phosphate transport across renal proximal tubular cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | 3D Proximal Tubule Tissues Recapitulate Key Aspects of Renal Physiology to Enable Nephrotoxicity Testing [frontiersin.org]
- 14. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A new bisphosphonate derivative, CP, induces gastric cancer cell apoptosis via activation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bisphosphonate-induced gastrointestinal mucosal injury is mediated by mitochondrial superoxide production and lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of EINECS 256-689-5's Efficacy in Animal Models: A Review of Available Data
Initial searches for the chemical substance corresponding to EINECS number 256-689-5 did not yield a definitive identification, suggesting a potential typographical error in the provided identifier. Further investigation into closely related EINECS numbers revealed two possible substances: 2-ethylhexyl 3-mercaptopropionate (B1240610) (EINECS 256-589-1) and Tripropylene glycol diacrylate (TPGDA) (EINECS 256-032-2). However, a comprehensive review of publicly available scientific literature indicates a lack of data regarding the therapeutic efficacy of either of these substances in animal models.
While information on the use of 2-ethylhexyl 3-mercaptopropionate is limited to its application as a flavoring agent and in polymer synthesis, more substantial toxicological data is available for Tripropylene glycol diacrylate (TPGDA). It is important to note that this data pertains to the safety and potential hazards of TPGDA, rather than its effectiveness as a therapeutic agent.
Toxicological Profile of Tripropylene Glycol Diacrylate (TPGDA) in Animal Models
TPGDA is an industrial chemical primarily used in the formulation of coatings, inks, and adhesives.[1] Animal studies on TPGDA have focused on its potential for irritation, sensitization, and carcinogenicity.
Skin Irritation and Carcinogenicity:
Research using Tg.AC transgenic mice, a model for short-term tumorigenesis studies, has shown that topical application of TPGDA can induce skin papillomas.[2] In one 20-week study, TPGDA was found to be significantly more potent than ethyl acrylate (B77674) in inducing a skin reporter phenotype, leading the researchers to predict its potential carcinogenicity in long-term bioassays at the site of contact.[2]
Neurotoxicity:
The local neurotoxicity of TPGDA has been evaluated in rats. One study investigated the effects of intrathecal administration of TPGDA and determined a concentration that did not produce observable neurotoxic effects.[3][4] This research is relevant for assessing the safety of leachables from medical device materials.
General Toxicity:
A product stewardship summary for TPGDA indicates low acute and repeat dose toxicity.[5] However, it is noted to be an eye and skin irritant and a skin sensitizer.[5] The summary also states that it is not expected to cause toxicity to internal organs after repeated dermal exposure in animal studies.[5]
Lack of Efficacy Data and Signaling Pathway Information
Crucially, for both 2-ethylhexyl 3-mercaptopropionate and TPGDA, there is no available research detailing their efficacy in animal models for any therapeutic application. Consequently, information on their mechanisms of action in a pharmacological context and any associated signaling pathways is also absent from the scientific literature.
Conclusion
The initial request to validate the efficacy of the substance with EINECS number 256-689-5 in animal models cannot be fulfilled due to the likely inaccuracy of the identifier and the absence of relevant efficacy data for the most probable alternative compounds. The available animal data for Tripropylene glycol diacrylate (TPGDA) is exclusively toxicological and does not support an evaluation of its therapeutic potential. Researchers and drug development professionals should first confirm the precise chemical identity of the substance of interest before proceeding with any further investigation.
Should a corrected EINECS number or chemical name be provided, a new search for efficacy data can be conducted.
References
- 1. Tri(propylene glycol) diacrylate Dealer and Distributor | Tri(propylene glycol) diacrylate Supplier | Tri(propylene glycol) diacrylate Stockist | Tri(propylene glycol) diacrylate Importers [multichemindia.com]
- 2. Tripropylene glycol diacrylate but not ethyl acrylate induces skin tumors in a twenty-week short-term tumorigenesis study in Tg.AC (v-Ha-ras) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. ashland.com [ashland.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Androstene-3,6,17-trione (EINECS 256-689-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of 4-Androstene-3,6,17-trione, a substance of interest in both pharmaceutical research and doping control. The cross-validation of analytical methods is critical for ensuring data integrity and comparability across different studies and laboratories. This document outlines the performance characteristics of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by published experimental data.
Data Summary: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters of GC-MS and LC-MS methods for the analysis of 4-Androstene-3,6,17-trione and its metabolites in urine.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography/Ion Trap-Mass Spectrometry (LC/MS) |
| Analyte(s) | 4-Androstene-3,6,17-trione, androst-4-ene-6α,17β-diol-3-one, androst-4-ene-6α-ol-3,17-dione | 4-Androstene-3,6,17-trione, androst-4-ene-6α-ol-3,17-dione, androst-4-ene-6α,17β-diol-3-one |
| Limit of Detection (LOD) | 5 to 10 ng/mL[1][2] | Not explicitly stated, but Limit of Quantification is 5 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 5 ng/mL for all compounds[3][4] |
| Accuracy (% Deviation) | Not explicitly stated | 1.3% to 14.8% for 4-androstene-3,6,17-trione; 1.6% to 9.4% for androst-4-ene-6α-ol-3,17-dione; 3.2% to 4.1% for androst-4-ene-6α,17β-diol-3-one[3][4] |
| Linear Range | Not explicitly stated | 5 - 1000 ng/mL[3][5] |
| Detection Time | Up to 24 hours for 4-androstene-3,6,17-trione and one metabolite, and up to 37 hours for another metabolite[1][2] | Not explicitly stated |
| Sample Preparation | Requires derivatization (TMS-enol-TMS-ether derivatives)[1][2] | Liquid-liquid extraction after enzymatic hydrolysis[3] |
| Ionization Technique | Not specified (typically Electron Ionization) | Atmospheric Pressure Chemical Ionization (APCI)[3][4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the detection of 4-Androstene-3,6,17-trione and its metabolites in urine for doping control purposes.[1][2]
Sample Preparation:
-
Enzymatic Hydrolysis: Urine samples undergo enzymatic hydrolysis to deconjugate the steroid metabolites.
-
Extraction: The deconjugated steroids are extracted from the urine matrix.
-
Derivatization: The extracted analytes are derivatized to form TMS-enol-TMS-ether derivatives to improve their volatility and thermal stability for GC analysis.
Instrumentation:
-
Gas Chromatograph: Coupled to a Mass Spectrometer.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][2]
Analysis:
-
The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of the target analytes.
Liquid Chromatography/Ion Trap-Mass Spectrometry (LC/MS) Method
This method provides a fast, sensitive, and accurate quantification of 4-Androstene-3,6,17-trione and its metabolites in urine.[3]
Sample Preparation:
-
Enzymatic Hydrolysis: Similar to the GC-MS method, urine samples are treated with enzymes to hydrolyze conjugated metabolites.
-
Liquid-Liquid Extraction: The analytes are then extracted from the aqueous urine matrix using an organic solvent such as diethyl ether.[3]
Instrumentation:
-
Liquid Chromatograph: Equipped with a reversed-phase column for the separation of the analytes.[3]
-
Mass Spectrometer: An ion trap mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.[3][4]
Analysis:
-
The extracted sample is injected into the LC system. The separation of 4-Androstene-3,6,17-trione and its metabolites is achieved on the reversed-phase column.
-
The eluent from the LC is introduced into the APCI source of the mass spectrometer. The analytes are ionized and then analyzed by the ion trap mass spectrometer to provide quantitative results. This method is also capable of distinguishing between stereoisomers.[3]
Visualizations
Experimental Workflow for Analyte Quantification
The following diagram illustrates the general workflow for the analysis of 4-Androstene-3,6,17-trione in biological samples using chromatographic methods.
Caption: General workflow for the analysis of 4-Androstene-3,6,17-trione.
Logical Relationship for Method Cross-Validation
The diagram below outlines the logical steps involved in the cross-validation of two analytical methods.
Caption: Logical workflow for cross-validating two analytical methods.
References
- 1. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dshs-koeln.de [dshs-koeln.de]
Assessing the Biocompatibility of a Novel Phosphonate Compound Against Established Medical Material Standards
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the biocompatibility of EINECS 256-689-5, a phosphonate-based compound, benchmarked against widely accepted biocompatible materials used in the medical device industry. As novel materials are introduced for biomedical applications, a thorough evaluation of their biological safety is paramount. This document outlines the standard testing procedures required under the ISO 10993 framework and presents a comparative analysis with the known performance of materials such as medical-grade silicone, polyethylene (B3416737) glycol (PEG), and titanium alloys.
The Imperative of Biocompatibility: The ISO 10993 Standard
The cornerstone of biocompatibility evaluation for medical devices is the International Organization for Standardization's ISO 10993 series of standards. These guidelines provide a framework for a risk-based approach to ensure that a medical device or material can perform its intended function without eliciting any undesirable local or systemic effects in the host. For any new material, a battery of tests is required to assess its interaction with biological systems. The initial and most critical of these are cytotoxicity, sensitization, and irritation tests.
Comparative Analysis of Biocompatibility Endpoints
To provide a clear benchmark for the assessment of this compound, the following tables summarize typical quantitative data for well-established biocompatible materials.
Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)
| Material | Assay Type | Cell Line | Cell Viability (%) | Interpretation |
| This compound | To be determined | e.g., L929 | To be determined | Non-cytotoxic if >70% |
| Medical-Grade Silicone | Elution | L929 | >95% | Non-cytotoxic |
| Polyethylene Glycol (PEG) | Elution | L929 | >90% | Non-cytotoxic |
| Titanium Alloy (Ti-6Al-4V) | Extract | Osteoblast | >98% | Non-cytotoxic |
Note: A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
Table 2: Skin Sensitization Data (ISO 10993-10)
| Material | Test Method | Animal Model | Sensitization Rate (%) | Interpretation |
| This compound | e.g., GPMT | Guinea Pig | To be determined | Non-sensitizer if 0% |
| Medical-Grade Silicone | GPMT | Guinea Pig | 0% | Non-sensitizer |
| Polyethylene Glycol (PEG) | LLNA | Mouse | <1% | Weak to no sensitization potential |
| Titanium Alloy (Ti-6Al-4V) | GPMT | Guinea Pig | 0% | Non-sensitizer |
GPMT: Guinea Pig Maximization Test; LLNA: Local Lymph Node Assay
Table 3: Irritation Data (ISO 10993-23)
| Material | Test Method | Animal Model | Primary Irritation Index (PII) | Interpretation |
| This compound | e.g., Intracutaneous | Rabbit | To be determined | Non-irritant if <1.0 |
| Medical-Grade Silicone | Intracutaneous | Rabbit | <0.5 | Non-irritant |
| Polyethylene Glycol (PEG) | Dermal | Rabbit | <0.5 | Non-irritant |
| Titanium Alloy (Ti-6Al-4V) | Intracutaneous | Rabbit | <0.5 | Non-irritant |
Experimental Protocols for Key Biocompatibility Assays
A rigorous and standardized methodology is critical for the accurate assessment of biocompatibility. The following are detailed protocols for the three primary in vitro screening tests as stipulated by the ISO 10993 standards.
ISO 10993-5: In Vitro Cytotoxicity Test (Elution Method)
-
Sample Preparation: The test material (this compound) is extracted in a sterile culture medium (e.g., MEM with 10% fetal bovine serum) at 37°C for 24-72 hours. The extraction ratio is typically 0.1-0.2 g of material per mL of medium or 1-3 cm² of surface area per mL.
-
Cell Culture: A near-confluent monolayer of L929 mouse fibroblast cells is prepared in 96-well plates.
-
Exposure: The culture medium is replaced with the extract of the test material. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.
-
Incubation: The cells are incubated with the extract for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Assessment: Cell viability is quantified using a colorimetric assay such as MTT or XTT. The optical density is measured, and the percentage of viable cells is calculated relative to the negative control.
ISO 10993-10: Skin Sensitization Test (Guinea Pig Maximization Test - GPMT)
-
Induction Phase:
-
A group of guinea pigs is initially sensitized to the test material extract through intradermal injections with and without an adjuvant (Freund's Complete Adjuvant).
-
One week later, a topical application of the test material extract is applied to the same site.
-
-
Challenge Phase:
-
Two weeks after the induction phase, a challenge patch containing the test material extract is applied to a naive site on the flank of both the test and a control group of animals.
-
-
Observation: The challenge sites are observed at 24 and 48 hours after patch removal for signs of erythema and edema.
-
Scoring: The skin reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction). A material is considered a sensitizer (B1316253) if the incidence and severity of skin reactions in the test group are significantly greater than in the control group.
ISO 10993-23: Irritation Test (Intracutaneous Reactivity Test)
-
Sample Preparation: Extracts of the test material are prepared in both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents.
-
Injection: A small volume (e.g., 0.2 mL) of the test material extract is injected intracutaneously into five sites on the back of each of three rabbits. The control extract is injected into five contralateral sites.
-
Observation: The injection sites are observed for erythema and edema at 24, 48, and 72 hours after injection.
-
Scoring: The reactions are scored on a scale of 0 to 4. The Primary Irritation Index (PII) is calculated by averaging the scores for all sites and time points for each animal and then for the group. A PII of less than 1.0 is generally considered non-irritating.
Visualizing the Biocompatibility Assessment Workflow
To further clarify the logical flow of a biocompatibility assessment for a novel material like this compound, the following diagrams illustrate the decision-making process and experimental workflows.
Caption: Biocompatibility assessment workflow for a novel material.
Caption: Workflow for the ISO 10993-5 in vitro cytotoxicity test.
Conclusion
The introduction of any new material into the medical device landscape necessitates a thorough and systematic evaluation of its biocompatibility. While direct experimental data for this compound is not yet publicly available, this guide provides the essential framework for its assessment based on the globally recognized ISO 10993 standards. By comparing the required testing endpoints with the established biocompatibility profiles of materials like medical-grade silicone, PEG, and titanium alloys, researchers and developers can establish a clear pathway for the safe and effective integration of this novel phosphonate (B1237965) compound into future medical applications. A risk-based approach, coupled with rigorous in vitro and, if necessary, in vivo testing, will be critical in determining the ultimate suitability of this compound for use in contact with the human body.
Unraveling Scale Inhibition: A Comparative Guide to Commercial Inhibitors
For researchers, scientists, and professionals in drug development, the prevention of mineral scale formation is a critical consideration in various processes. While a multitude of chemical inhibitors are available, a comprehensive understanding of their comparative performance is often elusive. This guide provides an objective comparison of common commercial scale inhibitors, supported by experimental data and detailed methodologies. Notably, a thorough search for the performance of EINECS 256-689-5 as a scale inhibitor yielded no publicly available data, suggesting it is not a commercially recognized scale inhibitor. The European Chemicals Agency (ECHA) and other chemical databases identify this compound as 2-ethylhexyl 3-mercaptopropionate, a compound primarily used in pharmaceutical manufacturing and as a flavoring agent.
Performance of Commercial Scale Inhibitors
The efficacy of a scale inhibitor is dependent on various factors, including the type of scale, water chemistry, temperature, and pH. The following tables summarize the performance of two major classes of commercial scale inhibitors—phosphonates and polymers—against common scales like calcium carbonate (CaCO₃) and barium sulfate (B86663) (BaSO₄).
Phosphonate-Based Scale Inhibitors
Phosphonates are widely used due to their effectiveness at low concentrations. They function by adsorbing onto the crystal surfaces of forming scale, thereby inhibiting their growth.
| Inhibitor Type | Scale | Concentration (ppm) | Inhibition Efficiency (%) | Temperature (°C) | pH | Reference |
| ATMP | CaCO₃ | 2.5 | >90 | 25 | ~7.7 | [1] |
| DTPMP | BaSO₄ | 5 | High | 100 | 4-6 | [2] |
| HEDP | CaCO₃ | 1 | High | Not Specified | Not Specified | [3] |
Table 1: Performance of Phosphonate-Based Scale Inhibitors. ATMP: Aminotris(methylenephosphonic acid), DTPMP: Diethylenetriamine penta(methylene phosphonic acid), HEDP: 1-Hydroxyethylidene-1,1-diphosphonic acid.
Polymer-Based Scale Inhibitors
Polymeric scale inhibitors are often utilized for their high thermal stability and compatibility with other treatment chemicals. They work through various mechanisms, including dispersion and crystal modification.
| Inhibitor Type | Scale | Concentration (ppm) | Inhibition Efficiency (%) | Temperature (°C) | Reference |
| Polymaleic Acid (PMA) | CaCO₃ | 2.0 - 6.0 | >90 | 40 | [4] |
| Acrylic Acid/Maleic Anhydride (AA/MA) Copolymer | CaCO₃ | 2.0 - 6.0 | >90 | 40 | [4] |
| Polyamino Polyether Methylene Phosphonate (PAPEMP) | CaCO₃ | 2.0 - 6.0 | >90 | 40 | [4] |
| Maleic acid - acrylic acid (MA-AA) co-polymer | CaCO₃ | 15-20 | >90 | 90 | [5] |
Table 2: Performance of Polymer-Based Scale Inhibitors.
Experimental Protocols for Scale Inhibitor Evaluation
The performance data presented above is typically generated using standardized laboratory test methods. The two most common methods are the static bottle test and the dynamic tube blocking test.
Static Bottle Test (Jar Test)
This method is used to determine the minimum inhibitor concentration (MIC) required to prevent scale precipitation under static conditions.[1][6][7]
Protocol:
-
Brine Preparation: Synthetic brines containing the scaling ions (e.g., calcium chloride and sodium bicarbonate for CaCO₃ scale) are prepared.
-
Inhibitor Addition: Varying concentrations of the scale inhibitor are added to one of the brine solutions. It is crucial to add the inhibitor to the cation or anion solution before mixing to avoid premature precipitation.[7]
-
Mixing and Incubation: The two brine solutions are mixed in a sealed container (jar or bottle) and incubated at a specific temperature for a set period (e.g., 24 hours).
-
Analysis: After incubation, the solution is filtered, and the concentration of one of the scaling ions (e.g., calcium) in the filtrate is measured using techniques like titration or inductively coupled plasma (ICP) spectroscopy.
-
Efficiency Calculation: The inhibition efficiency is calculated based on the amount of scaling ion that remains in the solution compared to a blank test without any inhibitor.
Caption: Workflow for a typical static scale inhibition test.
Dynamic Tube Blocking Test
This method simulates the flow conditions found in industrial applications and provides a more realistic assessment of an inhibitor's performance.[8]
Protocol:
-
System Setup: A dynamic scale loop apparatus is used, which typically consists of a narrow-bore capillary tube, pumps to deliver the scaling brines, a heating system, and a differential pressure transducer.
-
Brine Injection: The cationic and anionic brines are pumped separately at a constant flow rate and mixed just before entering the heated capillary tube.
-
Inhibitor Dosing: The scale inhibitor is injected into one of the brine streams at a specific concentration.
-
Monitoring: The differential pressure across the capillary tube is continuously monitored. As scale forms and deposits on the tube walls, the tube becomes blocked, leading to an increase in differential pressure.
-
Performance Evaluation: The effectiveness of the inhibitor is determined by the time it takes for the differential pressure to increase by a predefined value. A longer time indicates better inhibition performance.
References
- 1. spe.org [spe.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antiscaling Evaluation of Novel Hydroxybisphosphonates for Oilfield Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ripublication.com [ripublication.com]
- 6. onepetro.org [onepetro.org]
- 7. watertechonline.com [watertechonline.com]
- 8. spebrazilfatc.com.br [spebrazilfatc.com.br]
Unraveling the Data Deficit: The Case of EINECS 256-689-5 for In Vitro and In Vivo Correlation
A comprehensive search for experimental data on the biological activity of EINECS 256-689-5, chemically identified as hexasodium [[[2-[--INVALID-LINK--amino]ethyl]imino]bis(methylene)]bisphosphonate (CAS Number: 50655-31-7), reveals a significant lack of publicly available information. Despite a thorough investigation into scientific databases and chemical registries, no specific in vitro or in vivo studies detailing the activity of this compound could be located. This absence of data precludes the creation of a direct comparative guide on its in vitro versus in vivo correlation.
This report outlines the process of identifying the chemical and the subsequent unsuccessful search for relevant biological data. While the user's request for a detailed comparison guide with experimental protocols and data tables cannot be fulfilled, this document serves to inform researchers, scientists, and drug development professionals about the current data gap for this particular substance.
Chemical Identification
The substance is registered under the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 256-689-5. Cross-referencing this identifier led to the confirmation of its chemical identity and associated CAS number:
-
Chemical Name: hexasodium [[[2-[--INVALID-LINK--amino]ethyl]imino]bis(methylene)]bisphosphonate
-
CAS Number: 50655-31-7
The Search for Biological Activity: A Null Result
An extensive search for in vitro and in vivo studies related to CAS 50655-31-7 was conducted across a range of scientific literature databases and chemical information sources. The search terms included the chemical name, EINECS number, and CAS number, combined with terms such as "biological activity," "in vitro," "in vivo," "assay," "mechanism of action," and "pharmacology."
The investigation yielded no specific experimental data, rendering the core requirements of the requested comparison guide—data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—impossible to generate.
The Importance of In Vitro-In Vivo Correlation (IVIVC)
For the intended audience of researchers and drug development professionals, the correlation between in vitro and in vivo data is a cornerstone of preclinical and clinical development. A strong IVIVC can:
-
Predict in vivo performance: In vitro assays can serve as a surrogate for in vivo studies, saving time and resources.
-
Inform dose selection: Understanding the relationship between in vitro potency and in vivo efficacy helps in selecting appropriate doses for clinical trials.
-
Support regulatory submissions: A well-established IVIVC can strengthen the scientific rationale behind a drug product's development and manufacturing specifications.
The logical workflow for establishing an IVIVC is depicted below.
Caption: A conceptual workflow for establishing an In Vitro-In Vivo Correlation.
General Considerations for Phosphonates
While no data exists for this compound, it belongs to the broad class of phosphonates. Bisphosphonates, a related subclass, are well-known for their therapeutic effects on bone metabolism. The general mechanism of action for many bisphosphonates involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway, which is crucial for osteoclast function and survival.
A hypothetical signaling pathway involving a generic bisphosphonate is illustrated below. This is for illustrative purposes only and does not represent the activity of this compound.
Caption: A simplified diagram of the mevalonate pathway and the inhibitory action of a generic bisphosphonate.
Conclusion
The request for a comparative guide on the in vitro versus in vivo correlation of this compound activity could not be fulfilled due to a complete lack of available experimental data in the public domain. While the chemical identity of the substance was confirmed, no scientific literature or database entries were found that described its biological effects. This highlights a critical data gap for this particular chemical. Researchers interested in this compound would need to conduct foundational in vitro and in vivo studies to characterize its biological activity before any correlation analysis could be performed.
A Comparative Benchmarking Guide to the Therapeutic Index of Trestolone Acetate (EINECS 256-689-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Trestolone Acetate (EINECS 256-689-5), a potent synthetic anabolic-androgenic steroid (AAS). It is benchmarked against two well-established AAS, Testosterone (B1683101) and Nandrolone, to offer an objective assessment of its potential therapeutic profile. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways to aid in research and development.
Data Presentation: Comparative Anabolic and Androgenic Potential
The therapeutic index of an AAS is often conceptually linked to its anabolic-to-androgenic ratio. This ratio provides a measure of the steroid's ability to produce desired muscle-building (anabolic) effects versus unwanted masculinizing (androgenic) side effects. A higher ratio is generally indicative of a more favorable therapeutic profile.
| Compound | Anabolic Ratio | Androgenic Ratio | Anabolic:Androgenic Ratio |
| Trestolone Acetate | 2300 | 650 | ~3.5 : 1 |
| Testosterone | 100 | 100 | 1 : 1 |
| Nandrolone | 329-492 | 31-41 | ~10.6-12.1 : 1 |
Note: Ratios are relative to Testosterone, which is the baseline standard with a ratio of 100:100.
Preclinical Toxicity Data
| Compound | LD50 | Route of Administration | Species |
| Testosterone Cypionate | >1 g/kg | Intraperitoneal | Mouse |
| Nandrolone Decanoate | >566 mg/kg | Intraperitoneal | Mouse |
| Trestolone Acetate | Not Available | - | - |
The lack of a publicly available LD50 for Trestolone Acetate necessitates a greater reliance on the anabolic-to-androgenic ratio for assessing its therapeutic window.
Experimental Protocols
Determination of Anabolic and Androgenic Activity: The Hershberger Assay
The anabolic and androgenic potential of compounds like Trestolone Acetate is determined using the Hershberger assay, a standardized in vivo bioassay.
Objective: To evaluate the androgenic and anabolic activity of a test substance by measuring the weight changes in androgen-dependent tissues of castrated male rats.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgens.
-
Test Substance Administration: The test compound (e.g., Trestolone Acetate) is administered daily for a period of 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.
-
Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are dissected and weighed. These tissues include:
-
Androgenic Tissues: Ventral prostate, seminal vesicles (including coagulating glands).
-
Anabolic Tissue: Levator ani muscle.
-
-
Data Analysis: The weights of these tissues from the treated groups are compared to those of a vehicle-treated control group. The potency of the test substance is often calculated relative to a reference androgen, typically testosterone propionate.
Determination of Acute Toxicity: LD50 Assay
The LD50 is a standardized measure of the acute toxicity of a substance.
Objective: To determine the dose of a substance that is lethal to 50% of a test population.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Dose Administration: The test substance is administered to multiple groups of animals at increasing doses. The route of administration (e.g., oral, intravenous, intraperitoneal) is a critical parameter.
-
Observation: The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.
-
Data Analysis: Statistical methods, such as probit analysis, are used to calculate the LD50 value from the observed mortality rates at different doses.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Simplified Androgen Receptor Signaling Pathway.
Experimental Workflow for Therapeutic Index Benchmarking
A Comparative Analysis of Stilbene-Based Fluorescent Whitening Agents
An in-depth comparison of EINECS 256-689-5 (C.I. Fluorescent Brightener 71) and its structural analogs, providing researchers, scientists, and drug development professionals with a comprehensive guide to their performance and underlying experimental methodologies.
This guide offers a comparative study of the structural analogs of this compound, chemically identified as hexasodium 2,2'-[vinylenebis[(3-sulphonato-4,1-phenylene)imino[6-(diethylamino)-1,3,5-triazine-4,2-diyl]imino]]bis(benzene-1,4-disulphonate), also known as C.I. Fluorescent Brightener 71 (FB-71). This compound, along with its close structural analogs C.I. Fluorescent Brightener 220 (FB-220) and C.I. Fluorescent Brightener 28 (FB-28), belongs to the class of stilbene-based fluorescent whitening agents (FWAs). These compounds are widely utilized in various industries, including textiles, paper, and detergents, to enhance the whiteness of materials by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum.[1]
Performance Comparison
| Property | C.I. Fluorescent Brightener 71 (this compound) | C.I. Fluorescent Brightener 220 | C.I. Fluorescent Brightener 28 |
| CAS Number | 41098-56-0 | 16470-24-9[3] | 4193-55-9[3] |
| Molecular Formula | C40H38N12Na6O18S6[4] | C40H40N12Na4O16S4 | C40H44N12O10S2.2Na[3] |
| Typical Application | Laundry detergents, paper, textiles[5] | Paper and textile industry[6] | Textiles, paper, detergents, soaps |
| Whitening Efficiency | High | High | High |
| Quantum Yield | Not explicitly found, but stilbene (B7821643) derivatives are known for high fluorescence. | A quantum yield of (0.74 +/- 0.07) x 10E-4 has been reported under specific conditions.[6] | Not explicitly found, but expected to be high. |
| Lightfastness | Generally moderate for stilbene-based FWAs. | Generally moderate for stilbene-based FWAs. | Generally moderate for stilbene-based FWAs. |
| Solubility | Soluble in water. | Soluble in water with a reported value of 377 g/L at 20 °C.[6] | Soluble in water. |
Experimental Protocols
Measurement of Whitening Effect (CIE Whiteness)
The whitening effect of these compounds is quantified using the CIE Whiteness Index, a standardized method that correlates with visual perception.[7]
Principle: A spectrophotometer or colorimeter is used to measure the tristimulus values (X, Y, Z) of the treated sample under a standard illuminant, typically D65 (daylight) or C (indoor light).[8][9] The CIE Whiteness (W) and Tint (T) values are then calculated using the following formulas:
-
W = Y + 800(xn - x) + 1700(yn - y)
-
T = 900(xn - x) - 650(yn - y)
Where Y, x, and y are the chromaticity coordinates of the sample, and xn and yn are the chromaticity coordinates of a perfect reflecting diffuser.[4]
Detailed Protocol:
-
Sample Preparation: Prepare fabric or paper samples treated with a known concentration of the fluorescent whitening agent according to industry-standard procedures.
-
Instrument Calibration: Calibrate the spectrophotometer or colorimeter using a calibrated white reference tile.
-
Measurement Conditions: Set the instrument to the desired illuminant (e.g., D65) and observer angle (e.g., 10°).
-
Data Acquisition: Measure the spectral reflectance of the sample over the visible spectrum (typically 400-700 nm).
-
Calculation: The instrument's software will automatically calculate the CIE Whiteness and Tint values from the measured tristimulus values.
Measurement of Fluorescence Quantum Yield
The efficiency of the fluorescence process is determined by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.
Principle: The absolute method using an integrating sphere is a common technique for measuring the quantum yield of solid or liquid samples.[10][11][12] The integrating sphere collects all the light emitted from the sample, allowing for a direct comparison of the number of absorbed and emitted photons.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of the fluorescent whitening agent in a suitable solvent (e.g., water) with a known absorbance at the excitation wavelength.
-
Blank Measurement: Measure the spectrum of the solvent alone in the integrating sphere to obtain the incident light intensity.
-
Sample Measurement: Measure the spectrum of the sample solution in the integrating sphere. This will include the scattered excitation light and the emitted fluorescence.
-
Data Analysis: The quantum yield is calculated by integrating the areas of the excitation and emission peaks and applying appropriate correction factors for the instrument's response.[12][13]
Measurement of Lightfastness (ISO 105-B02)
The resistance of the whitening effect to fading upon exposure to light is assessed according to the ISO 105-B02 standard.[14][15]
Principle: The treated sample is exposed to a controlled artificial light source (xenon arc lamp) that simulates natural daylight.[16][17] The change in color is then assessed by comparing it to a set of blue wool references with known lightfastness ratings (1 to 8, where 8 is the highest).[17]
Detailed Protocol:
-
Sample Mounting: Mount the treated sample and a set of blue wool references on a sample holder.
-
Exposure: Place the sample holder in a xenon arc test chamber. Set the specified irradiance, temperature, and humidity conditions as per the ISO 105-B02 standard.
-
Assessment: Periodically remove the samples and visually compare the fading of the test sample to that of the blue wool references under standardized lighting conditions.
-
Rating: The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading as the test sample.
Visualizations
Caption: Experimental workflow for comparative analysis.
Caption: CIE Whiteness measurement workflow.
References
- 1. stppgroup.com [stppgroup.com]
- 2. ir.unishivaji.ac.in:8080 [ir.unishivaji.ac.in:8080]
- 3. Fluorescent brightener [m.chemicalbook.com]
- 4. ifatcc.org [ifatcc.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. laboratorioseyco.com [laboratorioseyco.com]
- 8. Standard,calculation and application of the Whiteness Index - chnspec.net [chnspec.net]
- 9. sensing.konicaminolta.eu [sensing.konicaminolta.eu]
- 10. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edinst.com [edinst.com]
- 12. Fluorescence Quantum Yield measurement - Jasco Deutschland GmbH [jasco.de]
- 13. edinst.com [edinst.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. wewontech.com [wewontech.com]
- 16. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 17. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
Unraveling EINECS 256-689-5: A Case of Limited Public Data for Drug Development Benchmarking
For researchers, scientists, and drug development professionals, the statistical validation of experimental results is paramount. However, a comprehensive analysis of the compound registered under EINECS number 256-689-5, identified as hexasodium [[[2-[--INVALID-LINK--amino]ethyl]imino]bis(methylene)]bis[phosphonate)], is significantly hampered by the limited availability of public experimental data.
While the chemical identity of EINECS 256-689-5 is established, with the corresponding CAS Number 50655-31-7, a thorough review of scientific literature and chemical databases reveals a notable absence of published studies detailing its performance, particularly in the context of drug development. This scarcity of information precludes a direct and objective comparison with alternative compounds or therapeutic strategies.
The Challenge of Data Scarcity
The core requirements of a comprehensive comparison guide—quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled for this compound due to the lack of publicly accessible research. General information on the broader class of molecules, phosphonates and bisphosphonates, suggests potential applications in areas such as bone resorption diseases and as anti-scaling agents. However, extrapolating these general properties to the specific compound would be speculative and not grounded in the rigorous, compound-specific experimental data required for a scientific audience.
General Methodologies for Phosphonate (B1237965) Analysis
In the absence of specific protocols for this compound, researchers can consider general methodologies applicable to the analysis of phosphonate compounds. These would typically involve techniques to assess purity, stability, and biological activity.
Table 1: General Experimental Protocols for Phosphonate Compound Analysis
| Experiment | Methodology | Purpose |
| Purity and Identity Confirmation | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity of the compound. |
| Aqueous Stability | HPLC analysis of the compound in aqueous solutions at various pH values and temperatures over time. | To determine the compound's stability under physiological conditions. |
| In vitro Biological Activity | Cell-based assays relevant to the hypothesized mechanism of action (e.g., enzyme inhibition assays, cell viability assays). | To assess the compound's biological effect on a specific cellular target or pathway. |
| In vivo Efficacy | Animal models of disease relevant to the therapeutic target. | To evaluate the compound's therapeutic effect in a living organism. |
Visualizing a Hypothetical Experimental Workflow
While a specific signaling pathway for this compound cannot be depicted, a generalized workflow for the initial screening of a novel phosphonate compound in a drug discovery context can be visualized. This workflow outlines the logical progression from initial characterization to preclinical evaluation.
Caption: Generalized workflow for preclinical evaluation of a novel phosphonate compound.
Conclusion
The request for a detailed comparison guide for this compound highlights a critical challenge in scientific research: the accessibility of experimental data. Without published studies, a meaningful statistical validation and comparison against alternatives is not feasible. The information provided here serves to outline the current data gap and to offer a general framework for the experimental validation of similar phosphonate compounds, should data become available in the future. Researchers interested in this specific compound are encouraged to conduct their own primary research to generate the necessary data for a thorough evaluation.
Safety Operating Guide
Essential Safety and Handling Guide for 1,2-Dibromoethane (EINECS 256-689-5)
For Immediate Reference by Laboratory Professionals
This document provides critical safety protocols and logistical information for handling 1,2-Dibromoethane (CAS Number: 106-93-4), a colorless liquid known for its sweet, chloroform-like odor. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
1,2-Dibromoethane is a highly toxic and carcinogenic substance that requires stringent safety measures. The primary hazards include toxicity upon ingestion, inhalation, or skin contact, as well as the potential for severe skin and eye irritation.[1]
Table 1: Summary of Hazards
| Hazard Type | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation, with prolonged contact potentially leading to blistering, erythema, edema, and ulceration.[2] |
| Eye Damage/Irritation | Can cause serious eye irritation and possible corneal damage.[2] |
| Carcinogenicity | May cause cancer.[1] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1] |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Protective gloves. | To prevent skin contact and absorption.[1] |
| Eye/Face Protection | Chemical goggles or safety glasses. | To protect against splashes and vapors that can cause severe eye irritation.[1] |
| Skin and Body Protection | Wear suitable protective clothing.[1] For significant exposure risks, gas-tight chemical protective clothing is recommended.[2] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | A type A filter mask for short-term use. For longer durations, an assisted-ventilation device is recommended.[3] Required when vapors or aerosols are generated.[1] | To prevent inhalation of toxic vapors. |
Procedural Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling 1,2-Dibromoethane in a laboratory setting.
Caption: Procedural workflow for handling 1,2-Dibromoethane.
Emergency and First Aid Protocols
Immediate and appropriate first aid is crucial in the event of exposure.
Table 3: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of water. Seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate emergency medical attention.[4] |
Storage and Disposal Plans
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container in a well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidants, strong bases, and powdered metals.
-
The storage area should be cool, dry, and dark, without access to drains or sewers.
Disposal:
-
Dispose of the chemical and any contaminated materials at an approved waste disposal plant.[1]
-
Do not release into the environment.[4]
-
Spills should be collected with an inert absorbent material (e.g., sand, vermiculite) and placed in a suitable container for disposal.[4]
-
Contaminated clothing should be removed immediately and washed before reuse.
References
- 1. lobachemie.com [lobachemie.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Gas detectors and respiratory protection equipments C2H4Br2 (1,2-dibromoethane), CAS number 106-93-4 [en.gazfinder.com]
- 4. 1,2-Dibromoethane SDS, 106-93-4 Safety Data Sheets - ECHEMI [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
